(1S,3R)-3-Aminocyclopentanol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,3R)-3-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718676 | |
| Record name | (1S,3R)-3-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259436-59-3, 1284248-73-2 | |
| Record name | (1S,3R)-3-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S,3R)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-3-Aminocyclopentanol hydrochloride is a chiral compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its rigid cyclopentane core, combined with the specific stereochemical arrangement of its amino and hydroxyl groups, establishes it as a valuable chiral building block in the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and analytical characterization of this compound, serving as a critical resource for professionals in the field of drug discovery and development. The primary application of this compound is as a key intermediate in the synthesis of the potent anti-HIV agent, Bictegravir.[2][3][4]
Chemical and Physical Properties
This compound is a white to pale yellow solid.[5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions. The molecule possesses two chiral centers, leading to four possible stereoisomers. The (1S,3R) and (1R,3S) isomers are a pair of enantiomers with a trans relationship between the amino and hydroxyl groups, while the (1S,3S) and (1R,3R) isomers are a cis pair. This specific stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [5] |
| Molecular Weight | 137.61 g/mol | [5] |
| Appearance | White to pale yellow solid | [5] |
| Melting Point | 93-96°C | [5] |
| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water | [5] |
| Storage | Inert atmosphere, Room Temperature | [5] |
Experimental Protocols
Synthesis of this compound
A widely employed method for the synthesis of this compound involves a six-step chemo-enzymatic process. This route is advantageous due to its high stereoselectivity and scalability.
Step 1: Hetero-Diels-Alder Reaction Tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate. This is followed by an in-situ hetero-Diels-Alder reaction with cyclopentadiene to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[5] This reaction is catalyzed by copper chloride and 2-ethyl-2-oxazoline.[2]
Step 2: Reduction of N-O Bond The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced. A common method for this reduction is the use of a zinc powder-acetic acid system.[2][5]
Step 3: Enzymatic Resolution The resulting racemic alcohol is resolved using an enzymatic kinetic resolution. The alcohol is dissolved in a solvent such as methylene chloride, and vinyl acetate is added along with a lipase, for example, Lipozyme40086. The mixture is stirred at room temperature for approximately 48 hours to achieve chiral separation.[5]
Step 4: Hydrogenation The double bond within the cyclopentene ring is reduced via catalytic hydrogenation using palladium on carbon (Pd/C).[5]
Step 5: Deprotection (Deacetylation) The acetyl protecting group is removed under alkaline conditions. This is typically achieved using lithium hydroxide in methanol.[5]
Step 6: Deprotection (Boc Removal) and Salt Formation An acidic solution of hydrogen chloride in isopropanol is prepared in situ by the dropwise addition of acetyl chloride to isopropanol. The Boc-protected amino alcohol from the previous step is dissolved in isopropanol and added to the HCl/isopropanol solution. The reaction is stirred at room temperature for 12 hours. Cooling the system to 0°C induces the crystallization of the final product, (1R,3S)-3-Aminocyclopentanol hydrochloride, which is then collected by filtration.[5]
Purification by Recrystallization
Recrystallization is the most common method for the purification of this compound.[6]
-
Solvent Selection : A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol, methanol, and acetone are commonly used solvents for this purpose.[6]
-
Dissolution : The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Cooling and Crystallization : The hot solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.
-
Isolation and Drying : The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.
Analytical Methods for Purity Assessment
Several analytical techniques are employed to determine the purity of the final product.
-
Gas Chromatography (GC) : Used to assess the overall purity and detect any volatile impurities. A purity of 99.75% with less than 0.01% of optical isomer impurities has been reported using this method.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is a crucial technique for determining the enantiomeric and diastereomeric purity by separating the different stereoisomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical structure of the compound and can be used to identify impurities.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]
- 3. (1R,3S)-3-Aminocyclopentanol|Chiral Cyclopentane Building Block [benchchem.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
(1S,3R)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
(1S,3R)-3-Aminocyclopentanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane scaffold, featuring a trans relationship between the amino and hydroxyl groups, provides a valuable synthon for the asymmetric synthesis of complex molecules. This technical guide offers an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
This compound is typically a white to pale yellow solid. The hydrochloride salt form enhances the compound's stability and solubility in various solvents, making it convenient for handling and use in a range of reaction conditions. A summary of its key physicochemical properties is provided below.
| Property | Value |
| CAS Number | 1279032-31-3[1] |
| Molecular Formula | C₅H₁₂ClNO[1][2] |
| Molecular Weight | 137.61 g/mol [1][3] |
| Appearance | White to pale yellow solid[1] |
| Melting Point | 93-96°C |
| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water[1] |
| Storage | Inert atmosphere, Room Temperature[1][2] |
Structural Formula
The structural formula of this compound is characterized by a cyclopentane ring with an amino group at position 1 and a hydroxyl group at position 3, with a specific stereochemistry (1S, 3R). The hydrochloride salt is formed with the amino group.
Chemical Structure:
References
A Technical Guide to the Physicochemical Properties of (1S,3R)-3-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (1S,3R)-3-Aminocyclopentanol hydrochloride, a key chiral building block in medicinal chemistry. This document consolidates available data on its chemical structure, properties, and relevant experimental protocols to support research and development activities.
Introduction and Stereochemical Importance
This compound is a bifunctional organic compound featuring a cyclopentane scaffold. Its structure contains two chiral centers, giving rise to four possible stereoisomers. The (1S,3R) and (1R,3S) isomers represent a pair of enantiomers where the amino and hydroxyl functional groups are in a trans configuration relative to the cyclopentane ring.[1] This specific three-dimensional arrangement is critical in drug design, as biological activity is often highly dependent on stereochemistry.[1][2] This molecule serves as an invaluable synthon for the asymmetric synthesis of complex pharmaceutical agents.[1]
It is important to note that while this guide focuses on the (1S,3R) enantiomer, much of the publicly available experimental data has been reported for its enantiomer, (1R,3S)-3-Aminocyclopentanol hydrochloride. As enantiomers, these two compounds have identical physical properties (e.g., melting point, solubility, density) and differ only in the direction they rotate plane-polarized light.
Physicochemical Properties
The hydrochloride salt form of (1S,3R)-3-Aminocyclopentanol results from the protonation of the amino group.[2] This salt formation significantly enhances the compound's water solubility compared to its free base form.[2] A summary of its key physicochemical properties is presented below.
Table 1: Summary of Physicochemical Properties
| Property | Value | Notes / Reference |
| IUPAC Name | (1S,3R)-3-aminocyclopentan-1-ol;hydrochloride | |
| CAS Number | 1279032-31-3 | For the (1R,3S) enantiomer[1][3][4][5][6][7][8] |
| Molecular Formula | C₅H₁₂ClNO | Includes HCl salt[1][2][3][4][7][9] |
| Molecular Weight | 137.61 g/mol | Calculated based on atomic weights[1][2][3][4][7][9] |
| Appearance | White to pale yellow crystalline solid | [1][2][8][10] |
| Melting Point | 93-96°C | Reported for the (1R,3S) enantiomer[1][10] |
| ~175-185°C | Estimated value[2] | |
| Solubility | Highly soluble in water. | Due to ionic nature of the salt[2] |
| Soluble in Ethanol; Slightly soluble in DMSO and Water. | Reported for the (1R,3S) enantiomer[1][8][10] | |
| pKa | 15.06 ± 0.40 | Predicted for the hydroxyl group of the free base[11][12][13] |
| LogP | Approx. -0.9 | Indicating moderate hydrophilicity[2] |
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the synthesis and characterization of chemical compounds. This section outlines protocols for the synthesis and measurement of key physicochemical properties.
Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
A common laboratory-scale synthesis involves the acidic deprotection of a tert-butyloxycarbonyl (Boc)-protected precursor. This method is effective for generating the hydrochloride salt directly.
Protocol: Boc Deprotection to Form Hydrochloride Salt [1]
-
Preparation of HCl/Isopropanol Solution: An acidic solution of hydrogen chloride in isopropanol is prepared in situ. Acetyl chloride (1.5-2.5 equivalents) is added dropwise to isopropanol (5.0-7.0 volumes) under an inert atmosphere, with cooling to control the exothermic reaction.
-
Deprotection Reaction: The Boc-protected amino alcohol precursor is dissolved in isopropanol and added dropwise to the prepared HCl/isopropanol solution.
-
Reaction Monitoring: The mixture is stirred at room temperature (approx. 25°C) for 12 hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[14]
-
Crystallization and Isolation: Upon reaction completion, the system is cooled to 0°C to induce crystallization of the hydrochloride salt.
-
Purification: The resulting white solid is collected by filtration, washed with cold isopropanol, and then dried under vacuum to yield the final product.[1][14]
Determination of Melting Point
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range is reported as the melting point.
Determination of Aqueous Solubility
This protocol provides a general method for determining the solubility of the compound in water.
Protocol: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the saturated solution from the excess solid.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of the solute in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a concentration-calibrated standard curve.
-
Calculation: The solubility is expressed in units such as g/L or mg/mL.
Chemical Reactivity and Applications
This compound is a versatile intermediate. The amino group can act as a nucleophile, while the hydroxyl group can undergo reactions such as esterification or oxidation.[2] Its primary application is as a chiral building block in the synthesis of pharmaceuticals. For instance, it is used in the preparation of 6-aminopyridine-3-thiazole derivatives, which are investigated for the treatment of rheumatoid arthritis and psoriasis.[3][7][8] It is also a key intermediate in the synthesis of the antiviral agent Bictegravir.[12] The biological activity of these larger molecules is often directly linked to the precise stereochemistry provided by the aminocyclopentanol core.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (1259436-59-3) for sale [vulcanchem.com]
- 3. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. legendpharm.com [legendpharm.com]
- 5. 1279032-31-3|(1R,3S)-3-Aminocyclopentanol hydrochloride|BLD Pharm [bldpharm.com]
- 6. (1R,3S)-3-Aminocyclopentanol hydrochloride|1279032-31-3-æ²§å·æ©ç§å»è¯ç§ææéå ¬å¸ [enkepharma.com]
- 7. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
- 8. (1R,3S)-3-AMinocyclopentanol hydrochloride CAS#: 1279032-31-3 [m.chemicalbook.com]
- 9. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE CAS#: 124555-33-5 [amp.chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]
- 13. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]
- 14. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to (1S,3R)-3-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-3-Aminocyclopentanol hydrochloride is a chiral bifunctional molecule of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid cyclopentane framework, combined with the stereochemically defined trans relationship between the amino and hydroxyl groups, establishes it as a valuable building block for complex pharmaceutical compounds. The precise spatial arrangement of its functional groups is crucial for stereoselective synthesis and for ensuring the desired pharmacological activity in the final active pharmaceutical ingredient (API). This technical guide provides a detailed overview of its chemical identity, physicochemical properties, stereochemical context, synthesis, and analytical characterization.
Chemical Identification and Properties
This compound is a white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for use in various synthetic applications.[1]
Chemical Structure and CAS Numbers
The stereochemistry of 3-aminocyclopentanol is critical, as it possesses two chiral centers, leading to four possible stereoisomers. The (1S,3R) and (1R,3S) isomers are a pair of enantiomers with a trans relationship between the amino and hydroxyl groups. The (1S,3S) and (1R,3R) isomers are another enantiomeric pair with a cis relationship.
Structure of this compound:
Key CAS Numbers:
| Compound | CAS Number |
| This compound | 1259436-59-3 [1][2][3][4] |
| (1S,3R)-3-Aminocyclopentanol (free base) | 1036260-18-0[5] |
| (1R,3S)-3-Aminocyclopentanol hydrochloride (enantiomer) | 1279032-31-3[6][7] |
| 3-Aminocyclopentanol hydrochloride (unspecified stereochemistry) | 1184919-69-4[8] |
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Highly soluble in water | [1] |
| Storage Conditions | Store in a dry, well-ventilated place at 2-8 °C. |
Stereoisomer Relationships
The stereochemical relationships between the four isomers of 3-aminocyclopentanol are crucial for understanding its synthesis and biological activity.
Synthesis and Purification
The enantioselective synthesis of this compound is critical for its use in pharmaceutical applications. A common and scalable approach is a chemo-enzymatic method that allows for the isolation of the desired enantiomer with high purity.
Synthetic Workflow
The following diagram outlines a typical chemo-enzymatic synthesis route. This process starts with a Diels-Alder reaction, followed by reduction, enzymatic resolution to separate the enantiomers, hydrogenation, and finally deprotection and salt formation to yield the target compound.
Experimental Protocols
Step 1: Hetero-Diels-Alder Reaction
-
tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a catalyst such as copper chloride in the presence of a ligand like 2-ethyl-2-oxazoline.
-
The resulting nitroso compound undergoes a hetero-Diels-Alder reaction with cyclopentadiene to form the bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.
Step 2: Reduction of the N-O Bond
-
The bicyclic adduct is treated with a reducing agent, typically zinc powder in acetic acid, to selectively cleave the N-O bond, yielding the racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.
Step 3: Enzymatic Kinetic Resolution
-
This is a crucial step for separating the enantiomers. A lipase, such as Novozym 435, is used to selectively acylate one of the enantiomers. For the synthesis of the (1S,3R) target, conditions would be chosen to acylate the (1R,3S)-amino alcohol, leaving the desired (1S,3R)-amino alcohol unreacted.
-
The acylated and unreacted enantiomers can then be separated by standard chromatographic techniques.
Step 4: Hydrogenation
-
The double bond in the cyclopentene ring of the separated (1S,3R) precursor is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Step 5: Deprotection and Salt Formation
-
The tert-butoxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions.
-
An acidic solution of hydrogen chloride in a solvent like isopropanol is used to simultaneously deprotect the amine and form the hydrochloride salt. The product often crystallizes from the solution upon cooling.
Purification
The most common method for purifying this compound is recrystallization.
General Recrystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Identification
A combination of spectroscopic and chromatographic techniques is used to confirm the identity, purity, and stereochemistry of this compound.
Spectroscopic Characterization
While publicly available spectra for this compound are limited, the expected characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the protons on the cyclopentane ring. The chemical shifts and coupling constants of the protons attached to the carbons bearing the hydroxyl and amino groups would be indicative of their trans relative stereochemistry.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display five distinct signals corresponding to the five carbon atoms of the cyclopentane ring, confirming the structure's symmetry.
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the ammonium salt, and C-H stretches of the cyclopentane ring.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C₅H₁₁NO) after the loss of HCl.
Chromatographic Purity Assessment
The purity of the compound is typically assessed using the following methods:
| Technique | Purpose |
| GC (Gas Chromatography) | To determine the overall purity and detect volatile impurities. |
| Chiral HPLC (High-Performance Liquid Chromatography) | To determine the enantiomeric and diastereomeric purity by separating the stereoisomers. |
A typical workflow for assessing the purity of the final product is outlined below.
Applications in Drug Development
This compound is a valuable chiral building block in the pharmaceutical industry.[1] Its defined stereochemistry and bifunctional nature make it a key intermediate in the synthesis of complex APIs.
-
Synthesis of Chiral Molecules: It is used in the development of drug candidates where specific stereochemistry is essential for biological activity.
-
Antiviral Agents: Its enantiomer, (1R,3S)-3-aminocyclopentanol, is a key intermediate in the synthesis of the anti-HIV drug Bictegravir. The (1S,3R) and (1S,3S) isomers are important precursors for carbocyclic nucleoside analogues with potential antiviral and antitumor activities.
-
Reference Standards: The compound is also used as an analytical reference standard for method development and for studying stereochemical effects in biological systems.[1]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical functionality enable the efficient and stereocontrolled synthesis of complex molecules. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in research and drug development. As the demand for enantiomerically pure therapeutics continues to grow, the importance of synthons like this compound in advancing modern medicine is undeniable.
References
- 1. This compound (1259436-59-3) for sale [vulcanchem.com]
- 2. CAS 1259436-59-3 | 4256-5-40 | MDL MFCD20488595 | (1S,3R)-3-Aminocyclopentan-1-ol hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 3. This compound | 1259436-59-3 [chemicalbook.com]
- 4. 1259436-59-3|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
- 7. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of (1S,3R)-3-Aminocyclopentanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1S,3R)-3-Aminocyclopentanol hydrochloride (CAS No. 1279032-31-3), a key chiral building block in pharmaceutical synthesis. Due to the limited availability of public experimental data for this specific enantiomer, this document combines reported experimental data for its enantiomer, (1R,3S)-3-Aminocyclopentanol hydrochloride, with established principles of spectroscopic analysis for this class of compounds. Spectroscopic data for enantiomers are identical, with the exception of the sign in specific rotation measurements.
Molecular Structure and Properties
This compound is a chiral molecule featuring a cyclopentane ring with an amino and a hydroxyl group in a trans configuration. The hydrochloride salt form enhances its stability and solubility.
Chemical Structure:
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for (1R,3S)-3-Aminocyclopentanol Hydrochloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.28-4.32 | m | 1H | CH-OH |
| 3.61-3.67 | m | 1H | CH-NH₃⁺ |
| 2.13-2.21 | m | 1H | Cyclopentane-H |
| 2.02-2.11 | m | 1H | Cyclopentane-H |
| 1.70-1.86 | m | 3H | Cyclopentane-H |
| 1.60-1.66 | m | 1H | Cyclopentane-H |
| Solvent: D₂O, 400 MHz. Data obtained from patent CN105198909A for the (1R,3S) enantiomer.[1] |
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~75 | CH-OH |
| ~55 | CH-NH₃⁺ |
| ~30-40 | Cyclopentane-CH₂ |
| Note: Experimental data for the ¹³C NMR spectrum is not readily available in the public domain. The presented values are estimates based on related structures. |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3200-2800 | Broad | N-H stretch (ammonium salt) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (ammonium salt) |
| ~1050 | Strong | C-O stretch (secondary alcohol) |
| Note: Experimental IR spectra are not readily available. The expected absorption bands are based on the functional groups present in the molecule. |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z (relative intensity) | Ion |
| 102.0919 | [M+H]⁺ (free base) |
| 85.0651 | [M+H-NH₃]⁺ |
| 84.0808 | [M+H-H₂O]⁺ |
| Note: Experimental mass spectra are not readily available. The expected m/z values are for the protonated free base (C₅H₁₁NO) and its characteristic fragments under electrospray ionization (ESI) conditions. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrum can be acquired using a 400 MHz (or higher) spectrometer.
Workflow for NMR Analysis:
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Given that the sample is a hydrochloride salt, care must be taken to avoid ion exchange when using alkali halide pellets.
Workflow for IR Analysis (KBr Pellet Method):
Mass Spectrometry (MS)
Mass spectra can be acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.
Workflow for ESI-MS Analysis:
Signaling Pathways and Logical Relationships
The primary utility of this compound is as a chiral building block in organic synthesis. Its defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The logical relationship between the chiral starting material and the final API is depicted below.
This technical guide serves as a foundational resource for the spectroscopic properties of this compound. As more experimental data becomes publicly available, this document will be updated to reflect the most current and comprehensive information.
References
Conformational Analysis of the Cyclopentane Ring in (1S,3R)-3-Aminocyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R)-3-Aminocyclopentanol is a chiral synthetic intermediate of significant interest in the pharmaceutical industry, serving as a key building block for various therapeutic agents.[1][2] Its three-dimensional structure is critical to its function and reactivity. This technical guide provides an in-depth analysis of the conformational landscape of the cyclopentane ring in (1S,3R)-3-Aminocyclopentanol. While direct experimental data for this specific molecule is limited, this guide extrapolates from well-established principles of cyclopentane conformational analysis to predict the most probable low-energy conformations. Furthermore, it outlines the detailed experimental and computational protocols that are essential for the definitive determination of its conformational preferences.
Introduction to Cyclopentane Conformations
Unlike cyclohexane, which has a clear energetic preference for the chair conformation, cyclopentane is a more flexible ring system. A planar cyclopentane structure would have minimal angle strain, with internal angles of 108°, close to the ideal tetrahedral angle of 109.5°.[3][4] However, a planar conformation introduces significant torsional strain due to the eclipsing of all carbon-carbon bonds.[3][5] To alleviate this torsional strain, cyclopentane adopts non-planar, puckered conformations.[4][6]
The two primary, isoenergetic conformations of cyclopentane are the envelope (with C_s symmetry) and the twist or half-chair (with C_2 symmetry).[7]
-
Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane.[8][9] This conformation reduces some torsional strain, but some eclipsing interactions remain.[3][4]
-
Twist (Half-Chair) Conformation: Here, three carbon atoms are coplanar, with the other two puckered on opposite sides of the plane.[9][10] This conformation also effectively reduces torsional strain.
These conformations are not static and can readily interconvert through a low-energy process known as pseudorotation .[9][11] This dynamic process involves a continuous wave-like motion of the ring, where each carbon atom sequentially moves out of the plane.
Predicted Conformations of (1S,3R)-3-Aminocyclopentanol
For a 1,3-disubstituted cyclopentane such as (1S,3R)-3-Aminocyclopentanol, the substituents can occupy either pseudo-axial or pseudo-equatorial positions in the puckered conformations. The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents.[9]
Given the trans relationship between the amino and hydroxyl groups in (1S,3R)-3-Aminocyclopentanol, the most stable conformation is predicted to be the one where both bulky substituents occupy pseudo-equatorial positions.[1][9] This arrangement minimizes steric hindrance and gauche interactions.
The two primary low-energy conformations are therefore predicted to be the di-pseudo-equatorial envelope and the di-pseudo-equatorial twist conformations.
Data Presentation
Table 1: Calculated Relative Energies of Conformers
| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |
| Di-pseudo-equatorial Envelope | DFT | B3LYP/6-31G | 0.00 (Reference) |
| Di-pseudo-equatorial Twist | DFT | B3LYP/6-31G | ~0.1-0.5 |
| Pseudo-axial/Pseudo-equatorial | DFT | B3LYP/6-31G | > 2.0 |
| Di-pseudo-axial | DFT | B3LYP/6-31G | > 4.0 |
Table 2: Predicted 1H NMR Vicinal Coupling Constants (3JHH)
| Coupling Protons | Di-pseudo-equatorial Envelope (Hz) | Di-pseudo-equatorial Twist (Hz) |
| H1-H2 (cis) | ~ 6-8 | ~ 5-7 |
| H1-H5 (trans) | ~ 8-10 | ~ 9-11 |
| H2-H3 (trans) | ~ 8-10 | ~ 9-11 |
| H3-H4 (trans) | ~ 8-10 | ~ 9-11 |
Experimental and Computational Protocols
The definitive determination of the conformational preferences of (1S,3R)-3-Aminocyclopentanol requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[12] The magnitude of vicinal proton-proton coupling constants (3JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation can be inferred.
Detailed Protocol for 1H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of (1S,3R)-3-Aminocyclopentanol hydrochloride in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a high-quality NMR tube.
-
Data Acquisition:
-
Acquire a high-resolution 1D 1H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to unambiguously assign all proton signals.
-
Measure the vicinal coupling constants with high precision from the 1D spectrum or by using specialized techniques like J-resolved spectroscopy.
-
-
Data Analysis:
-
Analyze the multiplicity and coupling constants for each proton.
-
Compare the experimentally determined 3JHH values with those predicted for different theoretical conformations (e.g., from computational modeling).
-
A close match between the experimental and predicted values for a particular conformation provides strong evidence for its predominance in solution.
-
Computational Chemistry
Computational modeling provides valuable insights into the relative energies and geometries of different conformers.
Detailed Protocol for DFT Calculations:
-
Structure Building: Construct the initial 3D structures of the possible conformers (di-pseudo-equatorial envelope, di-pseudo-equatorial twist, etc.) of (1S,3R)-3-Aminocyclopentanol using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
NMR Prediction: Predict the 1H NMR chemical shifts and coupling constants for each optimized conformer.
Conclusion
The conformational analysis of (1S,3R)-3-Aminocyclopentanol is crucial for understanding its role in drug design and synthesis. Based on established principles, the cyclopentane ring is predicted to adopt a puckered conformation where both the amino and hydroxyl groups are in pseudo-equatorial positions to minimize steric interactions. The envelope and twist conformations with this arrangement are likely the most stable. A definitive determination of the conformational landscape requires a synergistic approach combining high-resolution NMR spectroscopy and computational chemistry, as outlined in this guide. Such studies are paramount for the rational design of novel therapeutics based on this important chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (1259436-59-3) for sale [vulcanchem.com]
- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 7. Cycloalkanes [ch.ic.ac.uk]
- 8. Ring Conformation | ChemTalk [chemistrytalk.org]
- 9. benchchem.com [benchchem.com]
- 10. Cyclopentane | OpenOChem Learn [learn.openochem.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. auremn.org.br [auremn.org.br]
Methodological & Application
Application Notes and Protocols for the Chemo-enzymatic Synthesis of (1S,3R)-3-Aminocyclopentanol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1S,3R)-3-Aminocyclopentanol is a crucial chiral building block in the synthesis of various pharmaceuticals, including antiviral agents like Abacavir. The chemo-enzymatic approach offers a highly efficient and stereoselective route to this compound, overcoming the challenges associated with traditional chemical methods. This document provides a detailed protocol for the synthesis of (1S,3R)-3-Aminocyclopentanol hydrochloride, emphasizing the key enzymatic resolution step.
The overall synthetic strategy involves the enzymatic resolution of a racemic precursor, followed by chemical transformations to yield the final product. This method leverages the high selectivity of enzymes to achieve excellent enantiomeric purity.
Overall Synthetic Workflow
Application Notes and Protocols for the Synthesis of (1S,3R)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder Reaction
Introduction
(1S,3R)-3-Aminocyclopentanol hydrochloride and its enantiomer, (1R,3S)-3-aminocyclopentanol hydrochloride, are crucial chiral building blocks in the pharmaceutical industry. Their unique stereochemistry, featuring a trans relationship between the amino and hydroxyl groups on a cyclopentane ring, makes them valuable synthons for the asymmetric synthesis of complex pharmaceutical agents.[1] The defined stereochemistry is paramount for biological activity, as often only one enantiomer of a drug is therapeutically effective while the other may be inactive or cause adverse effects.[1] This document provides detailed application notes and protocols for the synthesis of this class of compounds, with a focus on a chemo-enzymatic route involving a key Hetero-Diels-Alder reaction. While the detailed experimental protocol is described for the synthesis of the (1R,3S) enantiomer, the synthesis of the desired (1S,3R) enantiomer can be achieved through similar methodologies, for instance, by employing the opposite enantiomer of the resolving agent or a suitable chiral catalyst in the asymmetric steps.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the target compound is essential for its effective application in synthesis.
| Property | Value |
| CAS Number | 1279032-31-3 (for 1R,3S enantiomer) |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 93-96°C |
| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water |
| Storage | Inert atmosphere, Room Temperature |
Table 1: Physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride.[1]
Synthetic Approach: Chemo-enzymatic Synthesis
A robust and scalable synthesis for 3-aminocyclopentanol hydrochloride has been developed, employing a combination of chemical and enzymatic steps.[1][2] This approach allows for high optical purity and good overall yields. The key steps in this synthesis are outlined below.
Experimental Workflow
Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.
Detailed Experimental Protocols
The following protocols are based on a patented six-step synthesis for (1R,3S)-3-aminocyclopentanol hydrochloride.[2]
Step 1: Hetero-Diels-Alder Reaction
This initial step constructs the bicyclic core of the molecule through a [4+2] cycloaddition.
Caption: Hetero-Diels-Alder reaction mechanism.
-
Procedure: In a suitable reactor, tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized to tert-butyl nitrosyl carbonate in situ. This is achieved using a catalytic system of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.).[1][2] Subsequently, cyclopentadiene (1.5-2.0 eq.) is added to the reaction mixture to undergo a hetero-Diels-Alder reaction.[1][2] The reaction is maintained at a temperature of 20-30 °C to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[2]
Step 2: Reductive Ring Opening
-
Procedure: The nitrogen-oxygen bond of the bicyclic intermediate from Step 1 is selectively reduced. This is accomplished using a zinc powder-acetic acid system to afford the racemic alcohol.[1][2]
Step 3: Enzymatic Resolution
This step is crucial for separating the desired enantiomer.
-
Procedure: The racemic alcohol is dissolved in methylene chloride. Lipase (e.g., Lipozyme40086) and vinyl acetate (5 equiv.) are added to the solution.[1][2] The enzyme selectively acetylates one of the enantiomers, allowing for their separation.
Step 4: Hydrogenation
-
Procedure: The double bond in the chirally pure intermediate is reduced via palladium on carbon (Pd/C) catalyzed hydrogenation.[2]
Step 5: Deacetylation
-
Procedure: The acetyl protecting group is removed under alkaline conditions using lithium hydroxide in methanol.[1][2]
Step 6: Boc Deprotection and Hydrochloride Salt Formation
-
Procedure: An acidic solution of hydrogen chloride in isopropanol is prepared in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.).[1][2] The Boc-protected amino alcohol from the previous step is dissolved in isopropanol and added dropwise to the prepared HCl/isopropanol solution. The reaction is stirred at room temperature (25 °C) for 12 hours. The system is then cooled to 0 °C to induce crystallization. The resulting white solid is collected by filtration to give (1R,3S)-3-Aminocyclopentanol hydrochloride.[1]
Quantitative Data Summary
The following tables summarize the reported yields and purity for the chemo-enzymatic and chemo-catalytic synthesis routes for the (1R,3S) enantiomer.
Chemo-enzymatic Synthesis Data
| Step No. | Reaction Step | Key Reagents/Enzyme | Solvent | Yield | Enantiomeric Excess (ee) |
| 3 | Enzymatic Resolution of (±)-intermediate | Lipozyme40086 | Methylene Chloride | 41% | >99% |
| 6 | Deprotection and Hydrochloride Salt Formation | Acetyl chloride | Isopropanol | 80% | - |
Table 2: Quantitative data from a reported enzymatic synthesis route.[1]
Chemo-catalytic Synthesis Data
| Reaction Step | Key Reagents | Solvent | Overall Yield | Purity by GC |
| Deprotection and Hydrochloride Salt Formation | Pivaloyl chloride, Isopropanol | Isopropanol | 69.8% | 99.75% |
| Boc Deprotection | HCl in Dioxane | Dioxane | 95% | - |
Table 3: Summary of a chemo-catalytic synthesis with reported yields.[1][3]
Conclusion
The Hetero-Diels-Alder reaction serves as a powerful tool for the efficient synthesis of the core structure of 3-aminocyclopentanol hydrochloride. The subsequent chemo-enzymatic route provides a viable and scalable method for producing the enantiomerically pure compound, which is a valuable asset in the development of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug discovery and development.
References
Synthesis of (1S,3R)-3-Aminocyclopentanol Hydrochloride: An Application Note and Protocol on Chiral Resolution
This document provides a detailed protocol for the synthesis of (1S,3R)-3-Aminocyclopentanol hydrochloride, a valuable chiral building block in pharmaceutical development. The methodology focuses on the synthesis of a racemic precursor followed by chiral resolution to isolate the desired (1S,3R) enantiomer.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the target compound is crucial for its application in drug discovery and development.
| Property | Value |
| CAS Number | 1279032-31-3 (for the (1R,3S) enantiomer, the enantiomer of the target compound) |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol [1] |
| Appearance | White to pale yellow solid[1] |
| Melting Point | 93-96°C[1] |
| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water[1] |
| Stereochemistry | The (1S,3R) isomer possesses a trans relationship between the amino and hydroxyl groups.[1][2] |
Synthesis Pathway Overview
The synthesis of this compound is achieved through a multi-step process that begins with the preparation of a racemic mixture of 3-aminocyclopentanol. This racemic mixture is then subjected to chiral resolution using a suitable chiral resolving agent, such as L-(+)-tartaric acid, to separate the desired enantiomer. The final step involves the formation of the hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Racemic cis-3-Aminocyclopentanol
This initial step aims to produce the racemic starting material for chiral resolution.
Materials:
-
3-Aminocyclopentanone (or a protected derivative)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 3-aminocyclopentanone precursor in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the racemic cis/trans mixture of 3-aminocyclopentanol.[3]
-
The cis and trans isomers may be separable by column chromatography.[3]
Part 2: Chiral Resolution of Racemic 3-Aminocyclopentanol
This critical step separates the desired (1S,3R) enantiomer from the racemic mixture.
Caption: Diagram of the chiral resolution process via diastereomeric salt formation.
Materials:
-
Racemic 3-aminocyclopentanol
-
L-(+)-Tartaric acid
-
Ethanol
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic 3-aminocyclopentanol in ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in ethanol.[3]
-
Combine the two solutions and stir. The formation of diastereomeric salts will occur.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.[4]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[4]
-
Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and add 2 M NaOH solution dropwise until the solution is basic (pH > 10) to liberate the free amine.[4]
-
Extraction: Extract the liberated (1S,3R)-3-aminocyclopentanol with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.
Part 3: Formation of this compound
The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.
Materials:
-
(1S,3R)-3-Aminocyclopentanol
-
Isopropanol
-
Acetyl chloride
Procedure:
-
Prepare an acidic solution of hydrogen chloride in isopropanol by the dropwise addition of acetyl chloride to isopropanol.[1]
-
Dissolve the (1S,3R)-3-aminocyclopentanol from the previous step in isopropanol.
-
Add the amine solution dropwise to the prepared HCl/isopropanol solution.
-
Stir the reaction at room temperature for several hours.
-
Cool the mixture to induce crystallization of the hydrochloride salt.
-
Collect the white solid by filtration and dry under vacuum to yield this compound.[1]
Quantitative Data Summary
The efficiency of the synthesis and resolution can be evaluated by the yield and enantiomeric excess. The following table provides representative data based on similar reported procedures.
| Step | Parameter | Typical Value |
| Synthesis of Racemic Precursor | Yield | 70-90% |
| Chiral Resolution | Theoretical Yield | < 50% |
| Practical Yield | 30-45%[5] | |
| Enantiomeric Excess (e.e.) | > 99% | |
| Hydrochloride Salt Formation | Yield | > 95% |
Conclusion
The described protocol provides a robust method for the synthesis of this compound through chiral resolution. This procedure is scalable and yields a product with high optical purity, suitable for applications in pharmaceutical research and development. The key to this synthesis is the efficient separation of diastereomeric salts formed with a chiral resolving agent.
References
Application Notes: (1S,3R)-3-Aminocyclopentanol Hydrochloride as a Versatile Chiral Building Block
Introduction
(1S,3R)-3-Aminocyclopentanol hydrochloride is a bifunctional chiral building block of significant interest in medicinal chemistry and organic synthesis. As an enantiomer of the well-studied (1R,3S) isomer, it features a rigid cyclopentane scaffold with amino and hydroxyl groups in a trans configuration.[1] This specific three-dimensional arrangement is paramount for its application in asymmetric synthesis, where it serves as a crucial intermediate for enantiomerically pure pharmaceutical agents.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it more convenient for handling and use in various reaction conditions.[2] Its primary application lies in the synthesis of antiviral drugs, most notably as a key component for the anti-HIV drug Bictegravir.[3][4][5]
Physicochemical Properties
The precise stereochemistry of this compound is critical for its role in drug design, as biological systems are inherently chiral and often interact with only one enantiomer of a drug.[2] The physicochemical properties, aside from optical rotation, are identical to its (1R,3S) enantiomer.
| Property | Value |
| CAS Number | 1279032-31-3[1] |
| Molecular Formula | C₅H₁₂ClNO[1][2] |
| Molecular Weight | 137.61 g/mol [1][2] |
| Appearance | White to pale yellow solid[1] |
| Melting Point | 93-96°C[1] |
| Solubility | Slightly soluble in DMSO and Water; The free base is soluble in Ethanol.[1][6] |
| Stereochemistry | (1S,3R), trans[1][2] |
| Storage | Inert atmosphere, Room Temperature[1] |
Applications in Pharmaceutical Synthesis
The defined stereochemistry of this compound makes it an invaluable synthon for complex pharmaceutical agents, allowing for the synthesis of enantiomerically pure drug candidates, thereby optimizing therapeutic efficacy and minimizing potential side effects.[1]
1. Key Intermediate for Bictegravir: The most prominent application of this chiral building block is in the synthesis of Bictegravir, an integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection.[3][4] The specific (1S,3R) stereoconfiguration of the aminocyclopentanol core is essential for the drug's biological activity.
2. Synthesis of Carbocyclic Nucleoside Analogues: This compound also serves as a valuable platform for the synthesis of various carbocyclic nucleoside analogues.[2] These molecules are of significant interest in the development of new antiviral therapies due to their potential to inhibit viral replication.[2][7]
Protocols and Methodologies
Chemo-Enzymatic Synthesis of this compound
A robust and scalable synthetic route to the enantiomer, (1R,3S)-3-aminocyclopentanol hydrochloride, has been well-documented.[3][4] The synthesis of the (1S,3R) enantiomer can be achieved by modifying the enzymatic resolution step to isolate the desired stereoisomer. The overall pathway involves a hetero-Diels-Alder reaction, reduction, enzymatic kinetic resolution, hydrogenation, and final deprotection with salt formation.[3][4]
Caption: Chemo-enzymatic synthesis of (1S,3R)-3-Aminocyclopentanol HCl.
Experimental Protocol:
Step 1: Hetero-Diels-Alder Reaction
-
Tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized in situ to tert-butyl nitrosyl carbonate. This is catalyzed by a copper catalyst (e.g., CuCl, 0.1-0.2 eq.) and a ligand like 2-ethyl-2-oxazoline (0.1-0.2 eq.).[4]
-
The resulting nitroso compound reacts with cyclopentadiene (1.5-2.0 eq.) via a hetero-Diels-Alder reaction to yield racemic cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[4]
-
The reaction is typically run at 20-30 °C.[4]
Step 2: Reduction of N-O Bond
-
The bicyclic intermediate is subjected to selective reduction of the nitrogen-oxygen bond.[4]
-
This is achieved using a reducing agent such as zinc powder in an acetic acid reaction system to yield racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.[3][4]
Step 3: Enzymatic Kinetic Resolution
-
The racemic alcohol is dissolved in an organic solvent (e.g., tert-butyl methyl ether).[2]
-
A lipase catalyst (e.g., Novozym 435) and an acylating agent (e.g., vinyl acetate) are added.[2][4]
-
The lipase selectively acylates one enantiomer (the (1R,3R)-alcohol), leaving the desired (1S,3S)-alcohol unreacted.[2]
-
The reaction progress is monitored by HPLC or TLC. Upon completion, the enzyme is removed by filtration.[2]
Step 4: Hydrogenation
-
The unreacted (1S,3S)-alcohol is isolated and the double bond is reduced via hydrogenation.[4]
-
This is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8]
Step 5: Deprotection (Deacetylation)
-
If any acylated product of the desired enantiomer is carried over, the acetyl protecting group is removed under alkaline conditions, for example, using lithium hydroxide in methanol.[1][4]
Step 6: Deprotection (Boc) and Hydrochloride Salt Formation
-
An acidic solution of hydrogen chloride in isopropanol is prepared in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol.[1][4]
-
The Boc-protected (1S,3R)-amino alcohol from the previous step is dissolved in isopropanol and added dropwise to the HCl/isopropanol solution.[1]
-
The reaction is stirred at room temperature (e.g., 25 °C) for approximately 12 hours to remove the Boc protecting group.[1][4]
-
The system is then cooled to 0 °C to induce crystallization. The final product, this compound, is collected as a white solid by filtration.[1][4] A yield of 80% has been reported for this final step in the synthesis of the (1R,3S) enantiomer.[4]
| Step | Key Reagents & Conditions | Typical Yield |
| 1-2. Cycloaddition & Reduction | Cyclopentadiene, Boc-NHOH, CuCl; then Zn/AcOH | Data not specified |
| 3. Enzymatic Resolution | Lipase (Novozym 435), Vinyl acetate | >99% optical purity[8] |
| 4. Hydrogenation | 10% Pd/C, H₂ (1.0 MPa), 20 °C, 24h | 58.2% (for a similar process)[8] |
| 5-6. Deprotection & Salt Formation | 1. LiOH/MeOH; 2. AcCl/iPrOH, 0-25°C, 12h | 80-95%[4][9] |
Protocol for Quantitative Solubility Determination
While qualitative solubility is known, precise quantitative data is often required for process development. The equilibrium shake-flask method is a standard approach to determine thermodynamic solubility.[6]
Caption: Workflow for quantitative solubility determination.
Materials:
-
This compound
-
Selected analytical grade solvents (e.g., DMSO, Methanol, Water, Ethanol)
-
Temperature-controlled shaker
-
Analytical balance, vials, syringes, and syringe filters (e.g., 0.22 µm)
-
Validated HPLC or GC system
Procedure:
-
Preparation: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to generate a calibration curve.[6]
-
Saturation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation is reached.[6]
-
Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium between the solid and dissolved compound.[6]
-
Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for 2-4 hours to let the excess solid settle.[6]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.[6]
-
Quantification: Accurately dilute the filtered solution to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC or GC method.[6]
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor.[6]
This compound is a highly valuable chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and bifunctional nature enable the efficient and stereocontrolled synthesis of complex molecules, particularly antiviral agents like Bictegravir. The development of robust chemo-enzymatic synthetic routes has made this crucial intermediate more accessible for drug discovery and development programs.[1] As the demand for enantiomerically pure therapeutics continues to grow, the importance of synthons like this compound is undeniable.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation [mdpi.com]
- 8. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 9. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application of (1S,3R)-3-Aminocyclopentanol Hydrochloride in Asymmetric Synthesis
(1S,3R)-3-Aminocyclopentanol hydrochloride is a valuable chiral building block for asymmetric synthesis, primarily utilized for the introduction of stereocenters with high levels of control. Its rigid cyclopentane backbone and the trans relationship between the amino and hydroxyl groups make it an effective scaffold for creating chiral auxiliaries and ligands. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Application Notes
The principal application of this compound in asymmetric synthesis is its conversion into a chiral oxazolidinone auxiliary . This auxiliary can be subsequently acylated to form an N-acyl oxazolidinone. Deprotonation of this imide generates a chiral enolate that undergoes highly diastereoselective reactions with various electrophiles, such as alkyl halides and aldehydes. The steric hindrance provided by the fused cyclopentyl ring of the oxazolidinone directs the approach of the electrophile, leading to the formation of a new stereocenter with a high degree of predictability.
This methodology is particularly relevant in the synthesis of enantiomerically pure carboxylic acids, amino acids, and polyketide natural products. The bifunctional nature of the parent aminocyclopentanol allows for the straightforward formation of the rigid oxazolidinone ring, which is crucial for effective stereochemical control. While this compound itself is a key chiral synthon, its enantiomer, (1R,3S)-3-aminocyclopentanol hydrochloride, is a known key intermediate in the synthesis of the anti-HIV drug Bictegravir[1][2].
The effectiveness of structurally similar aminocyclopentanol-derived auxiliaries has been demonstrated in asymmetric alkylations and aldol reactions, achieving excellent diastereofacial selectivities, often exceeding 99% diastereomeric excess (de)[3]. After the desired asymmetric transformation, the chiral auxiliary can be cleaved under mild conditions and recovered for reuse, making this a versatile and efficient strategy in asymmetric synthesis.
Key Applications:
-
Asymmetric Alkylation: Chiral oxazolidinones derived from (1S,3R)-3-aminocyclopentanol can be used to synthesize enantioenriched α-substituted carboxylic acids.
-
Asymmetric Aldol Reactions: The corresponding boron enolates of the N-acyl oxazolidinones react with aldehydes to produce syn-aldol products with high diastereoselectivity, establishing two contiguous stereocenters.
-
Synthesis of Chiral Ligands: The amino and hydroxyl functionalities can be further modified to synthesize chiral ligands for asymmetric catalysis.
Experimental Protocols
The following are detailed protocols for the synthesis of the chiral oxazolidinone auxiliary from this compound and its subsequent use in asymmetric alkylation and aldol reactions. These protocols are adapted from established methodologies for structurally analogous chiral amino alcohols[3][4].
Protocol 1: Synthesis of the (1S,3R)-3-Aminocyclopentanol-Derived Oxazolidinone Auxiliary
Objective: To synthesize the chiral oxazolidinone auxiliary from this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Phosgene (or a phosgene equivalent like triphosgene or diphosgene)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Free Base Generation: Dissolve this compound in water and adjust the pH to >12 with a concentrated NaOH solution. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base, (1S,3R)-3-aminocyclopentanol.
-
Oxazolidinone Formation: In a well-ventilated fume hood, dissolve the (1S,3R)-3-aminocyclopentanol in toluene. Cool the solution to 0 °C. Add a solution of phosgene (or a phosgene equivalent) in toluene dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure oxazolidinone auxiliary.
Protocol 2: Asymmetric Alkylation using the Chiral Oxazolidinone Auxiliary
Objective: To perform a diastereoselective alkylation of an N-acyl oxazolidinone derivative.
Materials:
-
(1S,3R)-3-Aminocyclopentanol-derived oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS))
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Acylation: Dissolve the oxazolidinone auxiliary in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 15 minutes. Add the acyl chloride dropwise and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the combined organic layers over MgSO₄, and purify by column chromatography to obtain the N-acyl oxazolidinone.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add the strong base (e.g., LDA) dropwise and stir for 30-60 minutes to form the lithium enolate.
-
Alkylation: Add the alkylating agent dropwise at -78 °C. Allow the reaction to stir at this temperature and then slowly warm to a higher temperature as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.
-
Auxiliary Cleavage and Recovery: The alkylated product can be hydrolyzed (e.g., using LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the oxazolidinone auxiliary.
Protocol 3: Asymmetric Aldol Reaction
Objective: To perform a diastereoselective syn-aldol reaction.
Materials:
-
N-acyl oxazolidinone (from Protocol 2, step 1)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Aqueous hydrogen peroxide (H₂O₂)
Procedure:
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous DCM and cool to 0 °C. Add DIPEA followed by the dropwise addition of Bu₂BOTf. Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Aldol Addition: Add the aldehyde dropwise at -78 °C. Stir the reaction mixture for several hours at -78 °C and then allow it to warm to 0 °C over 1 hour.
-
Work-up: Quench the reaction by adding methanol, followed by a buffer solution and then aqueous hydrogen peroxide. Stir vigorously for 1 hour. Extract the mixture with DCM, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography to obtain the pure aldol adduct.
Data Presentation
The following table summarizes representative quantitative data for an asymmetric aldol reaction using a chiral oxazolidinone derived from a stereoisomer of the target compound, (1S,2R)-2-aminocyclopentan-1-ol. This data illustrates the high diastereoselectivity achievable with this class of chiral auxiliaries[3].
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Excess (de) (%) |
| 1 | Acetaldehyde | syn-Aldol Adduct | 70 | >99 |
| 2 | Isobutyraldehyde | syn-Aldol Adduct | 71 | >99 |
| 3 | Isovaleraldehyde | syn-Aldol Adduct | 73 | >99 |
| 4 | Benzaldehyde | syn-Aldol Adduct | 80 | >99 |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this document.
Caption: Synthesis of the N-Acyl Oxazolidinone Auxiliary.
Caption: Workflow for Asymmetric Alkylation.
Caption: Pathway for Asymmetric Aldol Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Synthesis of a Key Bictegravir Intermediate: Application Notes and Protocols Utilizing (1S,3R)-3-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a crucial chiral intermediate of Bictegravir, (1S,3R)-3-Aminocyclopentanol hydrochloride. The stereospecific nature of this intermediate is vital for the biological efficacy of Bictegravir, a potent HIV-1 integrase strand transfer inhibitor.[1] The protocols outlined herein are compiled from established chemical literature and patents, offering a comprehensive guide for professionals in drug development and chemical synthesis.[2]
Two primary synthetic routes are presented: a Hetero-Diels-Alder approach with enzymatic resolution and an asymmetric enzymatic reduction pathway. These methods offer robust and scalable solutions for producing the high-purity chiral intermediate required for pharmaceutical manufacturing.[2][3]
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for industrial production depends on various factors including yield, purity, cost of starting materials, and process safety. The two routes presented offer distinct advantages. The Hetero-Diels-Alder route provides high stereoselectivity, while the Asymmetric Reduction route boasts a high overall yield and avoids the use of hazardous reagents.[2]
| Parameter | Hetero-Diels-Alder Route | Asymmetric Reduction Route |
| Starting Material | tert-butyl hydroxylamine carbonate, Cyclopentadiene | 3-carbonyl cyclopentanecarboxylic acid |
| Key Steps | Hetero-Diels-Alder, Enzymatic Kinetic Resolution | Asymmetric Enzymatic Reduction, Rearrangement Cyclization |
| Overall Yield | Not explicitly stated, step-wise yields vary | 63.5%[2] |
| Chiral Separation | Enzymatic Kinetic Resolution[3] | Asymmetric Enzymatic Reduction[2] |
| Key Reagents | Copper Chloride, Lipase, Palladium on Carbon[3] | Carbonyl Reductase, Diphenylphosphoryl azide (DPPA)[2] |
| Noted Advantages | High stereoselectivity, scalable.[2] | Cheap and readily available raw materials, high yield, short reaction route, environmentally friendly.[2] |
Synthetic Pathway Diagrams
To visually represent the synthetic strategies, the following diagrams illustrate the key transformations in each route.
Figure 1: Hetero-Diels-Alder Synthesis Route.
Figure 2: Asymmetric Reduction Synthesis Route.
Experimental Protocols
The following are detailed protocols for the key steps in each synthetic route.
Protocol 1: Hetero-Diels-Alder Route
This multi-step synthesis is a common and effective method for producing this compound.[2]
Step 1: Hetero-Diels-Alder Reaction [3]
-
Under a nitrogen atmosphere, charge a reactor with tert-butyl hydroxylamine carbonate (1.0 eq.), copper chloride (0.1-0.2 eq.), and 2-ethyl-2-oxazoline (0.1-0.2 eq.) in a suitable solvent.
-
Cool the mixture to the appropriate temperature and add cyclopentadiene (1.5-2.0 eq.) dropwise.
-
Maintain the reaction temperature between 20-30°C.
-
Monitor the reaction by TLC or HPLC until completion.
-
Upon completion, perform an aqueous workup to isolate the crude cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.
Step 2: Reduction of N-O Bond [3]
-
Dissolve the crude product from Step 1 in acetic acid.
-
Add zinc powder portion-wise while maintaining the temperature.
-
Stir the reaction mixture until the starting material is consumed.
-
Filter the reaction mixture and neutralize the filtrate to isolate the crude cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.
Step 3: Enzymatic Kinetic Resolution [3]
-
Dissolve the product from Step 2 in a suitable organic solvent.
-
Add a lipase catalyst (e.g., Novozym 435) and vinyl acetate.
-
Stir the mixture at room temperature for an extended period (e.g., 48 hours).
-
Monitor the reaction for the conversion of one enantiomer to the corresponding acetate.
-
Separate the desired (1R,3S,4S)-3-acetoxy-4-(tert-butoxycarbonylamino)cyclopent-1-ene from the unreacted enantiomer by chromatography.
Step 4: Hydrogenation [3]
-
Dissolve the acetate from Step 3 in a suitable solvent.
-
Add palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation in a high-pressure reactor until the double bond is saturated.
-
Filter off the catalyst to obtain the hydrogenated intermediate.
Step 5: Deprotection and Salt Formation [3]
-
First, perform deacetylation under alkaline conditions (e.g., lithium hydroxide in methanol).
-
Following deacetylation, carry out the deprotection of the tert-butyl ester and in-situ hydrochloride salt formation using a solution of hydrogen chloride in isopropanol.
-
Isolate the final product, this compound, by filtration.
Protocol 2: Asymmetric Reduction Route
This route offers a concise and high-yielding synthesis of the target intermediate.[2]
Step 1: Asymmetric Reduction [2]
-
Prepare a 0.1 mol/L phosphate buffer solution with a pH of 6.5-7.
-
Add 3-carbonyl cyclopentanecarboxylic acid to the buffer.
-
Introduce a carbonyl reductase and the oxidized coenzyme NAD+.
-
Maintain the reaction temperature between 23-28°C.
-
Monitor the reaction for the formation of (3R)-3-hydroxycyclopentanecarboxylic acid.
Step 2: Rearrangement Cyclization [2]
-
Dissolve the product from Step 1 in toluene or acetonitrile.
-
Add diphenylphosphoryl azide (DPPA) (1.1 molar equivalents).
-
Heat the reaction mixture to 70-80°C.
-
Stir until the formation of (1R,5S)-2-oxygen-4-azabicyclo[3.2.1]octane-3-ketone is complete.
Step 3: Hydrolysis [2]
-
Treat the product from Step 2 with 4mol/L hydrochloric acid.
-
Heat the mixture to 95-100°C.
-
Continue heating until the hydrolysis is complete.
-
Cool the reaction mixture and isolate the this compound product.
Concluding Remarks
The synthesis of the Bictegravir intermediate, this compound, is a critical step in the overall production of this important antiretroviral drug. The choice between the Hetero-Diels-Alder and Asymmetric Reduction routes will depend on the specific capabilities and priorities of the manufacturing facility. Both routes have been demonstrated to be effective, with the Asymmetric Reduction route showing a particularly high overall yield in the cited literature.[2] The detailed protocols and comparative data provided in these application notes are intended to assist researchers and drug development professionals in the efficient and successful synthesis of this key pharmaceutical intermediate.
References
Preparation of Antiviral Agents from (1S,3R)-3-Aminocyclopentanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-3-Aminocyclopentanol hydrochloride is a versatile chiral building block pivotal in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential, particularly as antiviral agents. The replacement of the furanose sugar moiety of natural nucleosides with a cyclopentane ring confers enhanced metabolic stability against enzymatic cleavage, making these analogues promising candidates for drug development. This document provides detailed application notes and experimental protocols for the preparation of antiviral agents, with a primary focus on the synthesis of Abacavir, a potent anti-HIV medication.
Core Concepts: Carbocyclic Nucleoside Analogues as Antivirals
Carbocyclic nucleoside analogues function as antiviral agents by mimicking natural nucleosides and interfering with viral replication. Their mechanism of action typically involves intracellular phosphorylation by host cell kinases to the corresponding triphosphate derivative. This active triphosphate form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by viral reverse transcriptase (RT) or DNA polymerase. Once incorporated, these analogues act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.
Featured Antiviral Agent: Abacavir
Abacavir is a carbocyclic synthetic nucleoside analogue that is a potent selective inhibitor of the human immunodeficiency virus (HIV-1) reverse transcriptase.[1] It is a guanosine analogue that, upon intracellular conversion to its active metabolite, carbovir triphosphate (CBV-TP), effectively terminates the viral DNA chain elongation.[2]
Physicochemical and Pharmacokinetic Properties of Abacavir
| Property | Value | Reference |
| CAS Number | 136470-78-5 | [3] |
| Molecular Formula | C₁₄H₁₈N₆O | [3] |
| Molecular Weight | 286.33 g/mol | [3] |
| Appearance | White solid foam | [3] |
| Melting Point | 165°C | [3] |
| Bioavailability | 83% | [2] |
| Protein Binding | ~50% | [2] |
| Half-life | 1.5-2.0 hours | [2] |
| Metabolism | Hepatic (via alcohol dehydrogenase and glucuronosyltransferase) | [2] |
| Excretion | Primarily renal | [2] |
Experimental Protocols
The following section outlines a potential synthetic pathway for the preparation of Abacavir from a derivative of (1S,3R)-3-aminocyclopentanol. While a direct synthesis from the hydrochloride salt is not explicitly detailed in a single source, the following protocols are compiled and adapted from established synthetic routes for Abacavir and related carbocyclic nucleosides.
Overall Synthesis Workflow
Caption: A generalized workflow for the synthesis of Abacavir.
Step 1: Protection of the Amino Group of a (1S,4R)-4-aminocyclopent-2-en-1-ol Derivative
This protocol is adapted from procedures for the protection of amino alcohols, a crucial step to prevent side reactions in subsequent steps.
Materials:
-
(1S,4R)-4-aminocyclopent-2-en-1-ol (a derivative conceptually from (1S,3R)-3-aminocyclopentanol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1S,4R)-4-aminocyclopent-2-en-1-ol in DCM or THF.
-
Add a base such as triethylamine or sodium bicarbonate to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude Boc-protected amino alcohol.
-
Purify the product by column chromatography on silica gel.
Expected Quantitative Data:
-
Yield: 85-95%
-
Spectroscopic Data (Exemplary for Boc-protected aminocyclopentenol derivatives):
-
¹H NMR: Appearance of a singlet around 1.4 ppm (9H) corresponding to the Boc protecting group.
-
IR: Presence of a strong C=O stretching band around 1680-1700 cm⁻¹ for the carbamate.
-
Step 2: Coupling with a Purine Base
This protocol describes a Mitsunobu reaction, a common method for coupling alcohols with nucleobases.
Materials:
-
Boc-protected (1S,4R)-4-aminocyclopent-2-en-1-ol
-
2-Amino-6-chloropurine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
Procedure:
-
Dissolve the Boc-protected amino alcohol, 2-amino-6-chloropurine, and triphenylphosphine in anhydrous THF or dioxane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the coupled product.
Expected Quantitative Data:
-
Yield: 50-70%
-
Spectroscopic Data (Exemplary for the coupled product):
-
¹H NMR: Signals corresponding to both the cyclopentene ring and the purine base will be present. A downfield shift of the CH-O proton on the cyclopentene ring is expected.
-
¹³C NMR: Appearance of new signals in the aromatic region corresponding to the purine ring carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected product should be observed.
-
Step 3: Introduction of the Cyclopropylamino Group
This step involves a nucleophilic aromatic substitution to replace the chloro group with cyclopropylamine.
Materials:
-
The coupled Boc-protected carbocyclic nucleoside from Step 2
-
Cyclopropylamine
-
Ethanol or Isopropanol
-
A base such as triethylamine or potassium carbonate (optional, depending on the substrate)
Procedure:
-
Dissolve the chloro-purine derivative in ethanol or isopropanol in a sealed tube or a pressure vessel.
-
Add an excess of cyclopropylamine.
-
Heat the reaction mixture at 80-100 °C for 12-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the Boc-protected Abacavir precursor.
Expected Quantitative Data:
-
Yield: 70-90%
-
Spectroscopic Data (Exemplary for the cyclopropylamino-purine derivative):
-
¹H NMR: Appearance of signals in the upfield region (around 0.5-1.0 ppm) characteristic of the cyclopropyl group protons.
-
Mass Spectrometry: An increase in the molecular weight corresponding to the replacement of chlorine with the cyclopropylamino group.
-
Step 4: Deprotection to Yield Abacavir
The final step involves the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected Abacavir precursor from Step 3
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)
Procedure:
-
Dissolve the Boc-protected precursor in DCM.
-
Add an excess of TFA and stir the solution at room temperature for 1-4 hours.
-
Alternatively, dissolve the precursor in a solution of HCl in dioxane or methanol and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by crystallization or by conversion to a salt (e.g., sulfate) followed by crystallization to obtain pure Abacavir.
Expected Quantitative Data:
-
Yield: 80-95%
-
Spectroscopic Data for Abacavir: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and the data should be consistent with the known values for Abacavir.[2]
Antiviral Activity and Mechanism of Action
In Vitro Antiviral Activity of Abacavir
| Cell Line | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| MT-4 | HIV-1 | 4.0 | - | - | [1] |
| Clinical Isolates | HIV-1 | 0.26 | - | - | [1] |
| CEM | - | - | 160 | - | [1] |
| CD4+ CEM | - | - | 140 | - | [1] |
| BFU-E | - | - | 110 | - | [1] |
IC₅₀ (50% inhibitory concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the drug.
Mechanism of Action: Inhibition of HIV Reverse Transcriptase
The antiviral activity of Abacavir is mediated by its intracellular triphosphate metabolite, carbovir triphosphate (CBV-TP).
Caption: Intracellular activation of Abacavir and inhibition of HIV reverse transcriptase.
Protocol for HIV-1 Reverse Transcriptase Inhibition Assay:
This is a generalized protocol for an in vitro assay to determine the inhibitory activity of a compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP or a non-radioactive detection system
-
Test compound (e.g., synthesized carbocyclic nucleoside analogue)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Trichloroacetic acid (TCA) for precipitation (if using radioactivity)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microtiter plate, add the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dNTP).
-
Add the diluted test compound to the appropriate wells. Include positive (known inhibitor) and negative (no inhibitor) controls.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the manufacturer's protocol for the specific detection kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound serves as a valuable and stereochemically defined starting material for the synthesis of potent antiviral agents, most notably the anti-HIV drug Abacavir. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to explore the synthesis and evaluation of novel carbocyclic nucleoside analogues. The methodologies outlined, from chemical synthesis to biological evaluation, offer a framework for the discovery of new antiviral therapies.
References
Synthesis of Carbocyclic Nucleoside Analogs Using (1S,3R)-3-Aminocyclopentanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R)-3-Aminocyclopentanol hydrochloride is a pivotal chiral building block in the synthesis of carbocyclic nucleoside analogs, a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis of both pyrimidine and purine-based carbocyclic nucleoside analogs starting from this compound. The methodologies presented herein focus on a linear synthesis approach, where the heterocyclic nucleobase is constructed stepwise onto the aminocyclopentanol scaffold.
Introduction
Carbocyclic nucleoside analogs are a class of molecules where the furanose oxygen of a natural nucleoside is replaced by a methylene group. This structural modification imparts greater metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases, while retaining the key stereochemical features necessary for biological activity. This compound provides a versatile and chirally pure starting material for the stereoselective synthesis of these important therapeutic agents.
The synthesis of carbocyclic nucleosides from this precursor can be broadly categorized into two strategies:
-
Linear Synthesis: Involves the stepwise construction of the heterocyclic base directly onto the aminocyclopentanol core.
-
Convergent Synthesis: Involves the coupling of the aminocyclopentanol derivative with a pre-synthesized heterocyclic base.
This document will focus on providing detailed protocols for the linear synthesis approach for both pyrimidine and purine analogs.
Synthesis of Carbocyclic Pyrimidine Nucleoside Analogs
The linear synthesis of carbocyclic pyrimidine nucleosides, such as uridine and cytidine analogs, from (1S,3R)-3-aminocyclopentanol typically involves the initial formation of a urea derivative followed by cyclization to form the pyrimidine ring.
Synthesis of a Carbocyclic Uridine Analog
This protocol outlines the synthesis of a carbocyclic analog of uridine. The key steps involve the reaction of the aminocyclopentanol with an appropriately substituted acryloyl isocyanate, followed by acid-catalyzed cyclization.
Experimental Protocol:
Step 1: Protection of the Hydroxyl Group (Optional but Recommended)
To avoid side reactions, the hydroxyl group of (1S,3R)-3-Aminocyclopentanol can be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.
Step 2: Reaction with 3-Ethoxyacryloyl Isocyanate
-
Dissolve the (protected) (1S,3R)-3-Aminocyclopentanol in a suitable aprotic solvent (e.g., dry dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-ethoxyacryloyl isocyanate in the same solvent to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-(3-ethoxyacryloyl)-N'-[(1R,3S)-3-hydroxycyclopentyl]urea derivative.
Step 3: Cyclization to the Carbocyclic Uridine Analog
-
Dissolve the crude urea derivative from the previous step in a dilute aqueous solution of a strong acid (e.g., 2 N sulfuric acid).
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
The product can be extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Step 4: Deprotection (if applicable)
If a protecting group was used for the hydroxyl group, it is removed at this stage using standard deprotection protocols (e.g., TBAF for silyl ethers or hydrogenation for benzyl ethers).
Data Presentation: Carbocyclic Uridine Analog Synthesis
| Step | Reactants | Reagents/Solvents | Conditions | Product | Typical Yield |
| 2 | (Protected) (1S,3R)-3-Aminocyclopentanol | 3-Ethoxyacryloyl isocyanate, DCM or THF | 0 °C to RT, 2-4 h | N-(3-ethoxyacryloyl)-N'-[(1R,3S)-3-(protected)-hydroxycyclopentyl]urea | 85-95% |
| 3 | Urea derivative from Step 2 | 2 N H₂SO₄ | Reflux, 1-2 h | Carbocyclic Uridine Analog (Protected) | 70-85% |
Synthesis of Carbocyclic Purine Nucleoside Analogs
The linear synthesis of carbocyclic purine nucleosides, such as adenosine and guanosine analogs, is a more complex, multi-step process. It typically begins with the construction of a pyrimidine ring on the aminocyclopentanol core, followed by the formation of the imidazole ring to complete the purine structure.
Synthesis of a Carbocyclic Adenosine Analog
This protocol outlines a general strategy for the synthesis of a carbocyclic adenosine analog.
Experimental Protocol:
Step 1: Condensation with a Dichloropyrimidine
-
This compound is neutralized to the free amine.
-
The free amine is dissolved in a suitable solvent such as n-butanol or ethanol.
-
To this solution, add 4,6-dichloro-5-aminopyrimidine and a base (e.g., triethylamine) to scavenge the HCl generated.
-
The reaction mixture is heated at reflux for several hours, and the progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the 4-chloro-5-amino-6-((1S,3R)-3-hydroxycyclopentylamino)pyrimidine.
Step 2: Imidazole Ring Closure
-
The product from the previous step is treated with diethoxymethyl acetate or triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the imidazole ring.
-
The reaction is typically heated to drive off the ethanol or methanol formed.
-
The progress of the ring closure is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by neutralization and extraction.
-
The crude product is purified by column chromatography to give the protected carbocyclic adenosine analog.
Step 3: Final Conversion to Carbocyclic Adenosine Analog
The resulting 6-chloro-carbocyclic purine analog can be converted to the desired adenosine analog by treatment with ammonia in a sealed tube or autoclave.
Data Presentation: Carbocyclic Adenosine Analog Synthesis
| Step | Reactants | Reagents/Solvents | Conditions | Product | Typical Yield |
| 1 | (1S,3R)-3-Aminocyclopentanol | 4,6-Dichloro-5-aminopyrimidine, Triethylamine, n-Butanol | Reflux, 4-8 h | 4-Chloro-5-amino-6-((1S,3R)-3-hydroxycyclopentylamino)pyrimidine | 60-75% |
| 2 | Pyrimidine derivative from Step 1 | Diethoxymethyl acetate or Triethyl orthoformate, p-TsOH | Heat | 6-Chloro-9-((1S,4R)-4-hydroxycyclopentan-1-yl)-9H-purine | 50-65% |
| 3 | 6-Chloropurine derivative from Step 2 | NH₃/MeOH | Sealed tube, heat | Carbocyclic Adenosine Analog | 70-85% |
Visualizations
Logical Workflow for Carbocyclic Nucleoside Analog Synthesis
Application Notes and Protocols for the Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate to yield (1S,3R)-3-aminocyclopentanol. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability and facile cleavage under acidic conditions.[1][2] The following protocols offer reliable methods for the removal of the Boc group, a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Overview of Deprotection Strategies
The primary method for the deprotection of N-Boc protected amines involves treatment with a strong acid.[1][2] The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to afford the free amine.[2][3] Commonly employed acids for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in various solvents such as dioxane, methanol, or isopropanol.[4][5][6][7]
Alternative methods for N-Boc deprotection exist, such as thermal deprotection and procedures utilizing milder reagents like oxalyl chloride or aqueous acid solutions.[8][9][10] While these methods can be advantageous in the presence of other acid-sensitive functional groups, acidic deprotection remains the most common and often most efficient approach.
Comparative Data of Deprotection Protocols
The selection of a deprotection protocol often depends on factors such as substrate compatibility, desired work-up procedure, and scale of the reaction. Below is a summary of quantitative data for common acidic deprotection methods applicable to N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate.
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 4M HCl/Methanol | - | 0 | Until completion | 65.2 | - | The product is isolated as the hydrochloride salt.[6] |
| 2M HBr/Ethanol | - | 10 | Until completion | 54.4 | - | The product is isolated as the hydrobromide salt.[6] |
| HCl/Isopropanol | 25 | 12 | 69.8 | >99.75 | HCl is generated in situ from acetyl chloride. The product is isolated as the hydrochloride salt.[4][11] | |
| HCl/Dioxane | 20 | 2 | 95 | - | The product is isolated as the hydrochloride salt.[7] | |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 | Typically high | - | The product is initially formed as the trifluoroacetate salt.[3][5] |
Experimental Protocols
Protocol 1: Deprotection using HCl in an Alcoholic Solvent
This protocol describes the deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate using a solution of hydrogen chloride in an alcohol, which yields the corresponding hydrochloride salt of the amine.
Materials:
-
N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate
-
4M Hydrogen chloride in Methanol (or 2M HBr in Ethanol, or HCl generated in situ in Isopropanol)
-
Acetone (for washing)
-
Methyl tert-butyl ether (for washing, optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate (1 equivalent), add the acidic alcoholic solution (e.g., 4M HCl in Methanol, approximately 6 mL per gram of starting material).
-
Cool the reaction mixture to the specified temperature (e.g., 0°C or 10°C) using an ice bath or other cooling system.
-
Stir the reaction mixture at this temperature until the starting material is consumed, as monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid.
-
Wash the resulting solid with a suitable solvent such as acetone or methyl tert-butyl ether.
-
Collect the solid by filtration and dry under vacuum to yield (1S,3R)-3-aminocyclopentanol hydrochloride.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the deprotection using a solution of trifluoroacetic acid in dichloromethane, a common and effective method for Boc removal.[3]
Materials:
-
N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C with an ice bath (optional, but recommended for controlling exothermicity).
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and free the amine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine, (1S,3R)-3-aminocyclopentanol.
Experimental Workflow Diagram
Caption: General experimental workflow for the deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 7. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,3R)-3-Aminocyclopentanol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1S,3R)-3-Aminocyclopentanol hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound.
Step 1: Hetero-Diels-Alder Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cycloadduct | Incomplete oxidation of tert-butyl hydroxylamine carbonate. | Ensure the use of an appropriate catalyst system, such as copper chloride and 2-ethyl-2-oxazoline, and monitor the reaction for complete conversion.[1] |
| Low reactivity of the dienophile. | The reaction can be sensitive to the quality of reagents. Use freshly distilled cyclopentadiene. | |
| Suboptimal reaction temperature. | Maintain the reaction temperature between 20-30°C for optimal results.[1] | |
| Formation of Side Products | Dimerization of cyclopentadiene. | Add cyclopentadiene slowly to the reaction mixture to minimize dimerization. |
| Undesired cycloaddition pathways. | While the hetero-Diels-Alder reaction is generally regioselective, side products can form. Purification by column chromatography may be necessary. |
Step 2: Selective Reduction of Nitrogen-Oxygen Bond
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | Inactive zinc powder. | Use freshly activated, fine zinc dust for the reaction. The surface area of the zinc is critical for the reaction's success.[2] |
| Insufficient acid. | The zinc powder-acetic acid system is commonly used. Ensure the appropriate stoichiometry of acetic acid is present.[1] | |
| Low Yield | Over-reduction of other functional groups. | This reaction is generally selective for the N-O bond. If over-reduction is suspected, consider lowering the reaction temperature or reaction time. |
| Difficult product isolation. | The product is an amino alcohol, which can be water-soluble. Careful extraction and work-up procedures are necessary to maximize yield. |
Step 3: Lipase-Catalyzed Kinetic Resolution
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) | Inappropriate enzyme selection. | Lipases such as Novozym 435 or Lipase PS are commonly used for the resolution of aminocyclopentanols.[1] Screening different lipases may be necessary. |
| Suboptimal reaction conditions (solvent, temperature). | The choice of solvent can significantly impact enzyme activity and enantioselectivity. Ethereal solvents are often effective.[3] Temperature should also be optimized. | |
| Slow Reaction Rate | Poor enzyme activity. | Ensure the enzyme is not denatured and is used in the appropriate quantity. The reaction rate for cyclopentanol derivatives is generally faster than for cyclohexanols.[3] |
| Incorrect acylating agent. | Vinyl acetate is a commonly used and effective acylating agent for this type of resolution.[1][3] |
Step 4: Palladium on Carbon (Pd/C) Hydrogenation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrogenation | Inactive catalyst. | Use a fresh, high-quality Pd/C catalyst. The catalyst should be handled under an inert atmosphere to prevent deactivation. |
| Insufficient hydrogen pressure. | Ensure an adequate and consistent pressure of hydrogen gas is supplied to the reaction. | |
| Catalyst poisoning. | Impurities from previous steps can poison the catalyst. Ensure the substrate is sufficiently pure before hydrogenation. | |
| Low Yield | Over-reduction or side reactions. | While generally a clean reaction, prolonged reaction times or harsh conditions could lead to side products. Monitor the reaction progress by TLC or GC. |
Step 5 & 6: Deprotection and Hydrochloride Salt Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Boc Group) | Insufficiently acidic conditions. | A common method is the use of HCl in isopropanol or dioxane.[4] Ensure the acid concentration is sufficient for complete removal of the Boc group. |
| Formation of t-butyl cation side products. | The t-butyl cation generated during deprotection can alkylate the product or other nucleophiles. Using scavengers or optimizing reaction conditions can minimize this.[5] | |
| Low Yield of Hydrochloride Salt | Product loss during crystallization. | Cool the solution slowly to 0°C to induce crystallization and maximize precipitation.[1] |
| Product is soluble in the crystallization solvent. | Minimize the amount of solvent used for crystallization. Wash the collected solid with a cold, non-polar solvent to reduce solubility losses. | |
| Product Fails to Crystallize ("Oils Out") | Solution is supersaturated or cooled too quickly. | Re-heat the solution, add a small amount of additional solvent to dissolve the oil, and allow it to cool more slowly with gentle stirring. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific reaction conditions and purification methods used at each step. Some reported methods achieve an overall yield of around 70% from the initial protected aminocyclopentanol intermediate.
Q2: How can I improve the enantiomeric purity of my final product?
A2: The key step for establishing enantiomeric purity is the lipase-catalyzed kinetic resolution. To improve the enantiomeric excess (e.e.), you can:
-
Screen different lipases and acylating agents.
-
Optimize the reaction solvent and temperature.
-
Carefully monitor the reaction to stop it at approximately 50% conversion for optimal resolution.
-
If necessary, perform a second resolution or use chiral HPLC for purification.
Q3: What are the most common impurities I might see in my final product?
A3: Potential impurities include:
-
The undesired (1R,3S) enantiomer.
-
Diastereomers if the initial cycloaddition was not fully stereoselective.
-
Residual starting materials or reagents from any of the synthesis steps.
-
Side products from the deprotection step, such as t-butylated byproducts.[5]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For determining the chemical purity of intermediates and the final product.
-
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, several steps require specific safety measures:
-
Cyclopentadiene: It is volatile and can dimerize. It should be handled in a well-ventilated fume hood.
-
Palladium on Carbon (Pd/C): It is pyrophoric and can ignite if exposed to air, especially when dry and in the presence of flammable solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen Gas: It is highly flammable and explosive. Hydrogenation should be conducted in a properly designated area with appropriate safety equipment.
-
Acids and Bases: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling all acids and bases.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution
-
Dissolve the racemic N-Boc protected aminocyclopentenol intermediate in an appropriate organic solvent (e.g., methylene chloride or an ether).
-
Add the selected lipase (e.g., Novozym 435) to the solution.
-
Add the acylating agent (e.g., vinyl acetate, 3-6 equivalents).[1]
-
Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral HPLC.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separate the acylated product from the unreacted alcohol using column chromatography.
-
The desired enantiomer can then be carried forward to the next step.
Protocol 2: General Procedure for Boc Deprotection and Hydrochloride Salt Formation
-
Prepare a solution of hydrogen chloride in isopropanol by the dropwise addition of acetyl chloride to isopropanol at a controlled temperature.[1]
-
Dissolve the Boc-protected aminocyclopentanol intermediate in isopropanol.
-
Add the solution of the intermediate dropwise to the prepared HCl/isopropanol solution.
-
Stir the reaction at room temperature for several hours (e.g., 12 hours) and monitor for completion by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to 0°C to induce crystallization of the hydrochloride salt.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold isopropanol and then a non-polar solvent like acetone to remove impurities.
-
Dry the product under vacuum.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. Reductive amination with zinc powder in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Purity of (1S,3R)-3-Aminocyclopentanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of (1S,3R)-3-Aminocyclopentanol hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, primarily focusing on recrystallization, the most commonly cited purification method.[1]
| Issue | Potential Cause | Recommended Solution |
| Product oils out instead of crystallizing | The solution is supersaturated due to a high concentration of the solute.[1] | Re-heat the solution and add a small amount of solvent to dissolve the oil, then allow it to cool more slowly.[1] |
| Cooling is too rapid, preventing the formation of an ordered crystal lattice.[1] | Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Gentle stirring can also promote crystallization.[1] | |
| The melting point of the compound is below the boiling point of the solvent.[1] | Select a solvent with a lower boiling point.[1] | |
| Low recovery/yield after recrystallization | Too much solvent was used, preventing the product from fully precipitating upon cooling.[1] | Use the minimum amount of hot solvent necessary to dissolve the solid.[1] |
| Premature crystallization occurred on the filter paper during hot filtration.[1] | Pre-heat the filtration apparatus (e.g., funnel and filter flask) to prevent the product from crashing out during filtration.[1] | |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] | |
| Persistent impurities detected (e.g., by GC, HPLC) | The impurity has similar solubility properties to the product, leading to co-crystallization. | Perform a second recrystallization.[1] If impurities persist, consider an alternative purification method like column chromatography.[1] |
| Inadequate washing of the crystals, leaving residual mother liquor containing impurities. | Wash the crystals thoroughly with fresh, ice-cold solvent.[1] | |
| Presence of optical isomer impurities | Incomplete chiral resolution during the synthesis. | Chiral High-Performance Liquid Chromatography (HPLC) is a key technique to separate and quantify enantiomers.[1] Another approach is diastereomeric salt formation, where the amine is reacted with a chiral acid to form diastereomeric salts that can be separated by recrystallization.[1] |
| Racemization may have occurred during a reaction step. | Review the reaction conditions of the synthesis to identify and mitigate potential causes of racemization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently documented method for purifying this compound is recrystallization.[1] Common solvents used for this purpose include isopropanol, methanol, and acetone.[1][2] Washing the filtered crystals with a cold solvent, such as acetone, is a critical step to remove residual impurities.[1]
Q2: What level of purity can be expected from recrystallization?
A2: With carefully executed recrystallization protocols, a high degree of purity can be achieved. For instance, one method describes obtaining this compound with a purity of 99.75% as determined by Gas Chromatography (GC), and with less than 0.01% of optical isomer impurities.[1][3]
Q3: What are the potential impurities in this compound?
A3: Potential impurities can include:
-
Starting materials and reagents from the synthesis.
-
By-products formed during the reaction.
-
Other stereoisomers of 3-Aminocyclopentanol, such as the (1R,3S), (1R,3R), and (1S,3S) isomers.[1]
-
Residual solvents used in the synthesis or purification process.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
Gas Chromatography (GC): Useful for assessing the overall purity and detecting volatile impurities.[1] For polar molecules like this, derivatization (e.g., silylation) is often necessary to increase volatility.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric and diastereomeric purity by separating the different stereoisomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure and identify impurities.[1] An in-situ 1H NMR method has been developed for testing the enantiopurity of chiral amino alcohols.[1]
-
Melting Point Determination: A sharp melting point range close to the literature value can be an indicator of high purity.
Q5: My crude product is a brown, oily substance. How can I obtain a white solid?
A5: It is common for the crude product to be a brown oil before purification. Recrystallization from a suitable solvent, such as isopropanol, is a standard method to obtain a white, crystalline solid.[2]
Quantitative Data Summary
Table 1: Recrystallization Parameters and Purity Outcomes
| Parameter | Method 1 | Method 2 |
| Starting Material | Crude this compound | Boc-protected (1S,3R)-3-Aminocyclopentanol |
| Solvent | Isopropanol | Isopropanol |
| Dissolution Temperature | Not specified, likely heated | Room Temperature (25 °C) for deprotection, then cooled |
| Crystallization Temperature | Not specified | 0 °C |
| Yield | 80%[2] | 69.8% (overall yield from an earlier intermediate)[3] |
| Final Purity (GC) | Not specified | 99.75%[3] |
| Optical Isomer Impurities | Not specified | < 0.01%[3] |
Table 2: Analytical Method Comparison for Purity Assessment
| Analytical Method | Purpose | Sample Preparation | Key Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Overall purity, volatile impurities | Derivatization (e.g., silylation) required[4] | High sensitivity (ng to pg level), reliable for routine quality control.[4] | Derivatization adds a step to the workflow. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Overall purity, non-volatile impurities | Direct analysis without derivatization.[4] | Suitable for non-volatile and thermally labile compounds.[4] | Moderate throughput.[4] |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric and diastereomeric purity | Direct analysis, mobile phase may contain additives (e.g., diethylamine for basic compounds). | Essential for separating stereoisomers. | Column selection can be empirical. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification | Dissolution in a deuterated solvent with an internal standard. | Primary method for absolute quantification.[4] | Lower throughput, higher instrumentation cost.[4] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present and the scale of the experiment.
-
Dissolution: In a suitable flask, add the crude this compound. Heat the appropriate solvent (e.g., isopropanol) in a separate beaker. Add the minimum amount of hot solvent to the crude product with stirring until it is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (e.g., acetone) to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: GC-MS Purity Analysis (Post-Derivatization)
This protocol is based on a general method for the analysis of polar molecules like aminocyclopentanols.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.[4]
-
Add 500 µL of anhydrous pyridine.[4]
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosila (TMCS).[4]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
Allow the vial to cool to room temperature before injection.[4]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[4]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
Visualizations
Caption: General workflow for the recrystallization of this compound.
References
Troubleshooting low yield in (1S,3R)-3-Aminocyclopentanol hydrochloride preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (1S,3R)-3-Aminocyclopentanol hydrochloride, a critical chiral building block in modern medicinal chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Enantioselective synthesis is key to achieving high yields and optical purity.[1] The main approaches include:
-
Chemo-enzymatic Synthesis: This multi-step route often starts with a hetero-Diels-Alder reaction, followed by reduction, enzymatic resolution to separate stereoisomers, and finally deprotection and salt formation.[1][2] This method is advantageous for its high optical purity and potential for scalability.[2]
-
Deprotection of a Precursor: A common final step involves the deprotection of an N-Boc protected precursor, Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester, using a solution of hydrogen chloride in a solvent like isopropanol or dioxane.[1][3]
-
Asymmetric Cycloaddition: Another approach uses a chiral source in an N-acylhydroxylamine compound to induce an asymmetric cycloaddition reaction with cyclopentadiene, which establishes the two chiral centers of the target molecule.[4][5]
Q2: Why is the stereochemistry of this compound so important?
A2: The molecule has two chiral centers, resulting in four possible stereoisomers.[1] The (1R,3S) and (1S,3R) isomers are enantiomers with a trans relationship between the amino and hydroxyl groups.[1][6] The therapeutic effectiveness of many pharmaceuticals is often linked to a single enantiomer; the others may be inactive or cause unwanted side effects.[1] Therefore, controlling the stereochemistry during synthesis is critical for producing an effective and safe active pharmaceutical ingredient. For example, the (1R,3S) stereoisomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[6]
Q3: What are the typical final steps in the synthesis?
A3: The final stage of the synthesis typically involves two key transformations:
-
Deprotection: Removal of a protecting group from the amine, commonly a tert-butyloxycarbonyl (Boc) group.
-
Salt Formation: Reaction with hydrogen chloride to form the stable hydrochloride salt, which often aids in purification and handling.[1][2] This is frequently accomplished by preparing an acidic solution of HCl in a solvent like isopropanol, often generated in situ from acetyl chloride or pivaloyl chloride.[1][3]
Troubleshooting Guide: Low Yield
This guide addresses common issues that can lead to low yields during the synthesis and purification of this compound.
Problem 1: Low yield after the final deprotection and salt formation step.
Q: My yield is significantly lower than expected after the Boc-deprotection and crystallization. What are the potential causes and solutions?
A: Low yield at this stage can be attributed to several factors related to the reaction conditions and the workup procedure.
-
Potential Cause 1: Incomplete Deprotection Reaction.
-
Solution: The reaction progress should be monitored by a suitable analytical method, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to ensure the starting material is fully consumed.[3] If the reaction is stalled, extending the reaction time (e.g., to 12 hours at room temperature) or slightly increasing the concentration of HCl may be necessary.[1][3]
-
-
Potential Cause 2: Product Loss During Crystallization and Filtration.
-
Solution: To maximize the precipitation of the hydrochloride salt, ensure the reaction mixture is sufficiently cooled, for instance, in an ice bath (0 °C), before filtration.[1][3] Wash the collected solid with a minimal amount of ice-cold solvent (the same solvent used for the reaction, like isopropanol or acetone) to remove impurities without dissolving a significant amount of the product.[3][7]
-
-
Potential Cause 3: Suboptimal Reagent Concentration.
-
Solution: The concentration of reagents is critical. For the in situ preparation of HCl in isopropanol, using 1.5-2.5 equivalents of acetyl chloride is recommended.[1] The volume of the solvent (e.g., isopropanol) should also be optimized; typically, 5.0-7.0 volumes relative to the substrate are used.[1]
-
Problem 2: Product "oils out" instead of crystallizing during purification.
Q: During recrystallization, my product forms an oil instead of a solid. How can I resolve this?
A: "Oiling out" is a common issue in crystallization and typically indicates that the solution is supersaturated or cooling too quickly.[7]
-
Solution 1: Adjust Cooling Rate. Re-heat the solution to dissolve the oil, adding a small amount of fresh solvent if necessary. Allow the solution to cool much more slowly to give the crystals adequate time to form an ordered lattice.[7]
-
Solution 2: Promote Crystallization. Gentle agitation or scratching the inside of the flask with a glass rod can sometimes induce crystallization.[7]
-
Solution 3: Change the Solvent. If the issue persists, the melting point of your compound might be below the boiling point of the chosen solvent. Consider using a different solvent or a co-solvent system with a lower boiling point.[7]
Problem 3: Presence of impurities in the final product.
Q: My final product shows persistent impurities after purification. What are the likely impurities and how can I remove them?
A: Impurities can range from residual starting materials to side products or stereoisomers.
-
Potential Impurity 1: Optical Isomers.
-
Cause: This can result from incomplete chiral resolution in an earlier step or racemization during a reaction.[7]
-
Solution: The presence of optical isomers should be checked using Chiral High-Performance Liquid Chromatography (HPLC).[7] If present, separation can be attempted by forming diastereomeric salts with a chiral acid, which can then be separated by recrystallization.[7]
-
-
Potential Impurity 2: Co-crystallized Side Products.
-
Cause: An impurity may have solubility properties very similar to the desired product.[7]
-
Solution: A second recrystallization is often effective at removing stubborn impurities.[7] Ensure the crystals are washed thoroughly with fresh, ice-cold solvent during filtration to remove any remaining mother liquor.[7] If recrystallization is ineffective, column chromatography may be required as an alternative purification method.[7]
-
Data Presentation
Table 1: Summary of Reaction Conditions for Boc-Deprotection and Salt Formation
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | Boc-(1S,3R)-3-hydroxycyclopentyl]-carbamic acid | Compound III (Boc-protected precursor) |
| HCl Source | Acetyl Chloride (1.5-2.5 eq.)[1] | Pivaloyl Chloride[3] |
| Solvent | Isopropanol (5.0-7.0 Vol.)[1] | Isopropanol[3] |
| Reaction Temperature | 25 °C[1] | Room Temperature[3] |
| Reaction Time | 12 hours[1] | 12 hours[3] |
| Crystallization Temp. | 0 °C[1] | 0 °C[3] |
| Reported Yield | 80%[2] | 69.8% (overall from Compound I)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound via Boc-Deprotection
This protocol is based on a common final step in the synthesis.[1][2][3]
Objective: To deprotect Boc-[(1S,3R)-3-hydroxycyclopentyl]-carbamic acid and form the hydrochloride salt.
Materials:
-
Boc-[(1S,3R)-3-hydroxycyclopentyl]-carbamic acid
-
Isopropanol
-
Acetyl chloride or Pivaloyl chloride
-
Nitrogen gas supply
-
Standard reaction glassware with stirring and temperature control
Procedure:
-
Preparation of HCl/Isopropanol Solution: Under a nitrogen atmosphere, add isopropanol (5.0-7.0 volumes relative to the starting material) to a reaction flask. Cool the solvent to approximately 5 °C in an ice bath.[3]
-
Slowly add acetyl chloride (1.5-2.5 eq.) or pivaloyl chloride dropwise to the cooled isopropanol while stirring.[1][3]
-
After the addition is complete, allow the solution to warm to room temperature (approx. 25 °C) and stir for 30 minutes to ensure complete formation of the HCl solution.[1][3]
-
Deprotection Reaction: In a separate flask, dissolve the Boc-protected amino alcohol starting material in isopropanol.[1][3]
-
Add the solution of the starting material dropwise to the prepared HCl/isopropanol solution.[1]
-
Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction's completion using GC or TLC.[1][3]
-
Crystallization and Isolation: Once the reaction is complete, cool the system to 0 °C in an ice bath and continue stirring for at least 1 hour to ensure complete precipitation of the product.[1][3]
-
Filter the resulting white solid under a nitrogen atmosphere.[3]
-
Wash the filter cake with a small amount of ice-cold isopropanol until the washings are colorless.[3]
-
Drying: Dry the final product under vacuum at 40 °C for 12 hours to obtain this compound.[3]
Mandatory Visualizations
Diagrams of Workflows and Relationships
Caption: Chemo-enzymatic synthesis of this compound.[1][2]
Caption: A logical workflow for troubleshooting low product yield.
Caption: Logical relationships between the stereoisomers of 3-Aminocyclopentanol.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]
- 5. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of (1S,3R)-3-Aminocyclopentanol Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of (1S,3R)-3-Aminocyclopentanol hydrochloride, a key chiral intermediate. The primary focus is on recrystallization methods, offering troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the recrystallization of this compound.
| Problem | Potential Causes | Solutions |
| No Crystal Formation | - Solution is not sufficiently saturated. - Cooling too rapidly. - Solvent is not appropriate. | - Induce Crystallization: Scratch the inner surface of the flask with a glass rod at the solution-air interface. Add a seed crystal of the pure compound. - Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the solute. - Adjust Solvent System: For a single-solvent system, try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Common anti-solvents for polar compounds include ethers or alkanes.[1] |
| Product "Oils Out" Instead of Crystallizing | - The solution is highly supersaturated. - The cooling process is too fast. - The melting point of the compound is lower than the boiling point of the solvent.[1] | - Re-heat and Dilute: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce supersaturation. - Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Gentle agitation can also promote crystallization over oiling out.[1] - Change Solvent: Select a solvent with a lower boiling point.[1] |
| Low Recovery/Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The product is significantly soluble in the cold solvent. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] - Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat the funnel and receiving flask.[1] - Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution of the product.[1] |
| Persistent Impurities Detected (e.g., by HPLC, GC) | - Impurities have similar solubility profiles and co-crystallize with the product. - Inadequate washing of the crystals. | - Perform a Second Recrystallization: A second recrystallization can often remove stubborn impurities.[1] - Thorough Washing: Ensure the crystals are washed thoroughly with fresh, ice-cold solvent.[1] - Alternative Purification: If recrystallization is ineffective, consider other purification methods such as column chromatography. |
| Presence of Optical Isomer Impurities | - Incomplete chiral resolution during the synthesis. - Racemization may have occurred at some stage of the synthesis. | - Chiral HPLC Analysis: Use chiral HPLC to quantify the enantiomeric and diastereomeric purity. - Diastereomeric Salt Formation: React the amine with a chiral acid to form diastereomeric salts, which can then be separated by recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common recrystallization solvents for this compound?
A1: The most commonly reported and effective solvents for the recrystallization of this compound are lower alcohols such as isopropanol and methanol.[2] Acetone can be used as a washing solvent to remove residual impurities from the filtered crystals.[1]
Q2: What level of purity can I expect to achieve through recrystallization?
A2: With a carefully executed recrystallization protocol, a high degree of purity is attainable. Reports have shown that it is possible to obtain this compound with a purity of 99.75% (as determined by GC) and with less than 0.01% of optical isomer impurities.[1]
Q3: My crude product is a brown oil. How can I obtain a white, crystalline solid?
A3: It is common for the crude product to be an oil. To obtain a crystalline solid, the crude oil is typically dissolved in a suitable solvent like isopropanol or methanol. The hydrochloride salt is then formed in situ or recrystallized, which often leads to the precipitation of a white solid upon cooling.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be employed to determine the purity of your this compound:
-
Gas Chromatography (GC): To assess overall purity and detect volatile impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric and diastereomeric purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value is a good indicator of high purity.
Data Presentation
The following table summarizes quantitative data from various recrystallization methods for this compound.
| Solvent System | Scale | Yield | Purity | Notes | Reference |
| Isopropanol | 65g | 80% | High (white solid) | Crude product was dissolved in 340mL of isopropanol and cooled to 0°C for crystallization. | [2] |
| Isopropanol | 70g | 86% | High (white solid) | Crude product was a brown oil obtained after reaction in methanol, which was then recrystallized from isopropanol. | [2] |
| Isopropanol with Acetone Wash | 25.4g | 69.8% (overall) | 99.75% (GC), <0.01% optical isomers | Final product washed with acetone and dried under vacuum. | [3] |
| Isopropanol | - | - | >99.5% optical purity | Hydrogenation followed by salt formation and crystallization from isopropanol. | [4] |
| Acetonitrile | 5.76g | 45.3% | >99.5% optical purity | Residue after concentration was dispersed in anhydrous acetonitrile, filtered, and dried. | [4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Isopropanol
This protocol is a general guideline and may require optimization based on the purity and scale of the starting material.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol or acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (General Procedure)
This method is useful when a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (anti-solvent) to induce precipitation.
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).
-
Addition of Anti-solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., diethyl ether or hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from Protocol 1.
Mandatory Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (1S,3R)-3-Aminocyclopentanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (1S,3R)-3-Aminocyclopentanol hydrochloride. This chiral intermediate is a critical building block in the synthesis of various pharmaceutical compounds. This guide focuses on identifying and troubleshooting common by-products and impurities that may arise during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Stereoisomers: Due to the presence of two chiral centers, other stereoisomers of 3-aminocyclopentanol can form, including the enantiomer (1R,3S)-3-aminocyclopentanol and the diastereomers (1S,3S) and (1R,3R)-3-aminocyclopentanol.[1][2][3]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions at any stage of the multi-step synthesis can result in the presence of starting materials or intermediates in the final product.
-
By-products from Specific Reactions: Each step of the synthesis can generate specific by-products. For example, the Boc deprotection step can produce isobutylene and potentially tert-butylated by-products.
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., isopropanol, methanol, acetone) may be present in the final product.[2]
-
Reagents: Residual reagents from various steps, such as acids or bases, can also be impurities.[2]
Q2: How can I minimize the formation of stereoisomeric impurities?
A2: Minimizing stereoisomeric impurities is critical and is typically addressed through:
-
Enzymatic Kinetic Resolution: A key step in many synthetic routes is the use of a lipase (e.g., Novozym 435) to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer with high enantiomeric excess.[1][4]
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers and diastereomers, although this is often more practical on an analytical or small scale.[2]
-
Diastereomeric Salt Formation: Reacting the amine with a chiral acid to form diastereomeric salts that can be separated by crystallization is a classic method for resolving enantiomers.[2]
Q3: What by-products can be expected from the Boc deprotection step?
A3: The acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group typically proceeds via the formation of a tert-butyl cation. This can lead to the formation of:
-
Isobutylene: The tert-butyl cation readily eliminates a proton to form isobutylene gas.
-
Carbon Dioxide: The resulting carbamic acid is unstable and decarboxylates to release carbon dioxide.
-
Tert-butylated By-products: The reactive tert-butyl cation can potentially alkylate the desired product or other nucleophilic species present in the reaction mixture, leading to impurities.
Q4: How can I assess the purity of my this compound sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Useful for determining the overall purity and detecting volatile impurities. A purity of 99.75% as determined by GC has been reported.[2][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for quantifying the levels of stereoisomeric impurities. It has been reported that optical isomer impurities can be reduced to less than 0.01%.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can help identify and quantify impurities.
-
Melting Point Determination: A sharp melting point range consistent with the literature value indicates high purity.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on by-product formation.
Issue 1: Presence of Unexpected Peaks in the Final Product Chromatogram
| Potential Cause | Troubleshooting Steps |
| Incomplete Hetero-Diels-Alder Reaction | - Ensure the in-situ generation of tert-butyl nitrosyl carbonate is efficient by verifying the quality of the oxidizing agent (e.g., copper chloride).- Control the reaction temperature, as side reactions may be favored at higher temperatures.- Use the correct stoichiometry of cyclopentadiene. |
| Incomplete Reduction of the N-O Bond | - Ensure the zinc powder is activated and of sufficient quality.- Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.- Control the temperature, as side reactions may occur. |
| Incomplete Hydrogenation | - Check the activity of the Pd/C catalyst. Use a fresh batch if necessary.- Ensure adequate hydrogen pressure and reaction time.- The presence of catalyst poisons (e.g., sulfur compounds) can inhibit the reaction. Purify the substrate if necessary. |
| Formation of Tert-butylated By-products | - During Boc deprotection, use a scavenger (e.g., anisole or thioanisole) to trap the tert-butyl cation.- Optimize the reaction conditions (temperature, acid concentration) to minimize side reactions. |
Issue 2: Low Enantiomeric or Diastereomeric Purity
| Potential Cause | Troubleshooting Steps |
| Inefficient Enzymatic Resolution | - Verify the activity of the lipase. Use a fresh batch if necessary.- Ensure the correct solvent and temperature are used for the enzymatic reaction, as these can significantly impact selectivity.- Optimize the reaction time to achieve the desired conversion and enantiomeric excess. |
| Racemization | - Avoid harsh acidic or basic conditions and high temperatures in subsequent steps, which could potentially lead to racemization at one of the chiral centers. |
| Ineffective Purification | - If recrystallization is used for purification, ensure the correct solvent system and cooling profile are employed to effectively remove diastereomers.- Consider an alternative purification method, such as column chromatography, if recrystallization is insufficient.[2] |
Quantitative Data on Impurities
Quantitative data on by-products is often specific to the synthetic route and reaction conditions. However, literature suggests that with proper optimization and purification, high purity can be achieved.
| Impurity Type | Reported Level After Purification | Analytical Method |
| Optical Isomers | < 0.01% | GC |
| Overall Purity | 99.75% | GC |
Experimental Protocols
A common synthetic route to (1R,3S)-3-Aminocyclopentanol hydrochloride (the enantiomer of the target compound) is presented below. The same principles and potential by-products apply to the synthesis of the (1S,3R) enantiomer, likely starting with a different chiral source or employing a resolution step that isolates the other enantiomer.
Step 1: Hetero-Diels-Alder Reaction
-
Reaction: In-situ oxidation of tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate, followed by a hetero-Diels-Alder reaction with cyclopentadiene.[1][4]
-
Reagents: Tert-butyl hydroxylamine carbonate, copper chloride, 2-ethyl-2-oxazoline, cyclopentadiene.[1][4]
-
Potential By-products: Dimerization or polymerization of cyclopentadiene, and side products from the decomposition of the nitroso intermediate.
Step 2: Reduction of the N-O Bond
-
Reaction: Selective reduction of the nitrogen-oxygen bond of the bicyclic adduct.[1][4]
-
Potential By-products: Over-reduction or incomplete reduction products.
Step 3: Enzymatic Kinetic Resolution
-
Reaction: Lipase-catalyzed acylation of the racemic aminocyclopentenol intermediate.[1][4]
-
Reagents: Lipase (e.g., Novozym 435), vinyl acetate.[1]
-
Outcome: Separation of the acylated and unacylated enantiomers.
Step 4: Hydrogenation
-
Potential By-products: Unreacted starting material (cyclopentene derivative).
Step 5: Deprotection and Hydrochloride Salt Formation
-
Reaction: Removal of the Boc protecting group and formation of the hydrochloride salt.[1][5]
-
Reagents: Hydrogen chloride in a suitable solvent (e.g., isopropanol or dioxane).[1][5]
-
Potential By-products: Isobutylene, carbon dioxide, tert-butylated impurities.
Visualizations
Caption: Synthetic workflow and potential by-product formation at each key step.
Caption: A logical workflow for troubleshooting impurities in the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
Technical Support Center: Optimization of Crystallization Conditions for (1S,3R)-3-Aminocyclopentanol Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for (1S,3R)-3-Aminocyclopentanol hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve high-purity crystalline material.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Product Oils Out Instead of Crystallizing | The solution is oversaturated. | Re-heat the solution and add a small amount of solvent until the oil redissolves. Allow it to cool more slowly. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before moving it to an ice bath. Gradual cooling is crucial for crystal formation.[1] | |
| The chosen solvent is inappropriate. | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Consider using a solvent mixture. | |
| Low Yield of Crystalline Product | Too much solvent was used, leading to product loss in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the solid.[1] |
| The solution was not cooled sufficiently. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] | |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (e.g., funnel and filter flask) to prevent the product from crashing out on the filter paper.[1] | |
| The product is significantly soluble in the cold washing solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent.[1] | |
| Persistent Impurities in the Final Product | Co-crystallization of impurities with similar solubility profiles. | Perform a second recrystallization. This can often remove stubborn impurities.[1] |
| Inadequate washing of the crystals. | Wash the crystals thoroughly with fresh, ice-cold solvent to remove residual mother liquor.[1] | |
| The presence of stereoisomers. | For removal of other stereoisomers, consider diastereomeric salt formation with a chiral acid followed by recrystallization.[1] Chiral HPLC can be used to assess stereoisomeric purity.[1] | |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated. | Concentrate the solution by evaporating some of the solvent. |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. | |
| Add a seed crystal of the desired compound to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the crystallization of this compound?
A1: Isopropanol is a commonly used and effective solvent for the crystallization of aminocyclopentanol hydrochlorides.[2][3] Methanol and acetone have also been reported for similar compounds and can be considered.[1] The free base form is soluble in ethanol.[4]
Q2: What is a typical expected yield for the crystallization of this compound?
A2: In documented synthesis procedures for the enantiomer, (1R,3S)-3-Aminocyclopentanol hydrochloride, yields of 80-86% have been reported after crystallization from isopropanol.[3]
Q3: How can I assess the purity of my crystallized this compound?
A3: Several analytical techniques can be used to determine the purity of your compound. Gas Chromatography (GC) is effective for assessing overall purity and detecting volatile impurities.[1] Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric and diastereomeric purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities.[1]
Q4: My crude product is an oil. How can I obtain a white solid?
A4: It is common for the crude product to be an oil. To obtain a crystalline solid, the crude oil can be dissolved in a suitable solvent like isopropanol, followed by recrystallization.[3]
Q5: What is the effect of the cooling rate on crystal quality?
A5: A slower cooling rate generally leads to the formation of larger and purer crystals.[5] Rapid cooling can trap impurities within the crystal lattice and may lead to the formation of smaller, less-ordered crystals or even cause the product to oil out.[1]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [2][6] |
| Molecular Weight | 137.61 g/mol | [2][6] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 93-96°C | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Qualitative Solubility
| Solvent | Solubility of Hydrochloride Salt | Reference |
| Isopropanol | Suitable for crystallization | [2][3] |
| Methanol | Slightly soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [7] |
| Water | Soluble | [2] |
| Ethanol | The free base is soluble | [4] |
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound and may require optimization for specific batches and impurity profiles.
-
Dissolution:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and cover it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed during this period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove all residual solvent.
-
Protocol for Determining Quantitative Solubility
This protocol outlines the equilibrium shake-flask method to determine the quantitative solubility of this compound in various solvents at a specific temperature.
-
Sample Preparation:
-
Add an excess amount of the compound to a sealed vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.[7]
-
-
Equilibration:
-
Phase Separation:
-
Allow the vials to stand at the controlled temperature for 2-4 hours to let the excess solid settle.[7]
-
-
Sampling and Analysis:
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of a suitable analytical method (e.g., HPLC or GC).[7]
-
Analyze the diluted sample to determine the concentration of the compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.[7]
-
Visualizations
Caption: A troubleshooting workflow for common crystallization issues.
Caption: A workflow diagram for the general recrystallization protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. (1R,3S)-3-Amino-cyclopentanol | CAS 1110772-05-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization in (1S,3R)-3-Aminocyclopentanol Hydrochloride Synthesis
Introduction
(1S,3R)-3-Aminocyclopentanol hydrochloride is a critical chiral building block in medicinal chemistry, valued for its specific stereochemistry which is paramount for the biological activity of many pharmaceutical agents.[1] Maintaining the chiral integrity of its two stereocenters throughout the synthesis is a primary challenge. Racemization—the conversion of a chiral molecule into an equal mixture of enantiomers—can compromise the efficacy and safety of the final drug product. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, prevent, and resolve issues of racemization during synthesis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Q1: I'm observing significant racemization in my final product after the Boc-deprotection and salt formation step. What are the likely causes and solutions?
A1: The final deprotection step is a high-risk stage for racemization due to the use of strong acids.
-
Possible Cause 1: Harsh Acidic Conditions. The use of strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) to remove the tert-butyloxycarbonyl (Boc) group can be aggressive enough to cause epimerization at a sensitive chiral center.[2][3] Prolonged exposure or high temperatures exacerbate this issue.
-
Solution:
-
Milder Acidic Reagents: Switch to a milder reagent system. A commonly successful method is using a solution of HCl generated in situ in an alcohol solvent like isopropanol or in dioxane.[1][4] This provides a controlled acidic environment for both deprotection and salt formation.
-
Temperature Control: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to minimize reaction time.[4]
-
Solvent Choice: The choice of solvent can influence the reaction. Dioxane and isopropanol are frequently used and have proven effective in preserving stereochemistry.[1][5]
-
Q2: Can the choice of base during intermediate steps, such as deacetylation, lead to racemization?
A2: Yes, strong bases can facilitate racemization by abstracting a proton from a chiral carbon, leading to a planar, achiral intermediate.[6]
-
Possible Cause: Strong Base. In synthetic routes that involve a deacetylation step, strong bases like sodium hydroxide or lithium hydroxide are often used.[7] While effective, these conditions can pose a risk to the stereochemical integrity of the molecule.
-
Solution:
-
Weaker Bases: If racemization is detected, consider if a weaker organic base can be used for the transformation.
-
Temperature and Time: As with acidic conditions, keep the reaction temperature as low as possible and minimize the reaction time to reduce the exposure of the chiral center to basic conditions.
-
Enzymatic Methods: For steps like chiral resolution or selective hydrolysis, enzymatic methods (e.g., using a lipase) are highly recommended as they operate under mild conditions and offer excellent stereoselectivity.[7]
-
Q3: My starting materials are enantiomerically pure, but I'm losing optical purity before the final step. What should I investigate?
A3: Loss of optical purity in intermediate stages points to a specific reaction condition or purification step that is compromising a chiral center.
-
Possible Cause 1: Unstable Intermediates. Certain reaction intermediates may be inherently less stable and more prone to racemization under the reaction conditions.
-
Solution: Review each step of your synthesis. Are there any steps that generate a charged species or a planar intermediate adjacent to a chiral center? If so, these are the steps to scrutinize. Modifying the reaction sequence or the choice of reagents to avoid such intermediates can be an effective strategy.
-
Possible Cause 2: Protecting Group Strategy. The stability of your protecting group is key. If a protecting group is unintentionally cleaved or modified during a reaction, the exposed functional group could participate in side reactions that lead to racemization.
-
Solution: Ensure your protecting groups are robust to the conditions of each reaction step. Employing an orthogonal protecting group strategy, where different groups can be removed under distinct conditions (e.g., acid-labile vs. base-labile), provides greater control and minimizes unwanted side reactions.[8][9]
Q4: Could my purification method be causing racemization?
A4: Yes, purification methods, particularly column chromatography, can sometimes induce racemization.
-
Possible Cause: Acidic Silica Gel. Standard silica gel can be slightly acidic, which may be sufficient to cause racemization of sensitive compounds over the extended time of column chromatography.
-
Solution:
-
Deactivated Silica: Use deactivated or neutral silica gel for chromatography. You can deactivate silica gel by treating it with a base like triethylamine before use.
-
Alternative Stationary Phases: Consider using an alternative stationary phase, such as neutral alumina.
-
Recrystallization: For the final product and many intermediates, recrystallization is the preferred method of purification as it is less likely to cause racemization and can be highly effective at removing impurities, including unwanted stereoisomers.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is racemization?
A1: Racemization is the process in which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[11] This typically occurs through a mechanism that involves the temporary formation of an achiral intermediate, such as a planar carbanion or carbocation.[6]
Q2: Which steps in the synthesis of this compound are most susceptible to racemization?
A2: The steps involving harsh conditions are the most critical. This includes:
-
Protecting group removal , especially acid-catalyzed deprotection of a Boc group.[2][12]
-
Any step that requires the use of strong bases .
-
High-temperature reaction conditions or purification steps like distillation.
Q3: How do protecting groups help prevent racemization?
A3: Protecting groups are essential for preventing racemization by masking reactive functional groups.[8][13] For example, converting an amine to a carbamate (like a Boc group) makes it non-nucleophilic and prevents it from participating in unwanted side reactions.[8] An ideal protecting group is stable under a variety of reaction conditions but can be removed selectively under mild conditions that do not affect the stereochemistry of the molecule.[13]
Q4: What analytical techniques are used to determine the enantiomeric purity?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity (and enantiomeric excess, ee%) of chiral compounds like this compound.[10][14][15] Other methods include Gas Chromatography (GC) with a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[10]
Data Presentation
Table 1: Influence of Reaction Parameters on Racemization Risk
| Parameter | High-Risk Condition | Low-Risk Mitigation Strategy | Rationale |
| Temperature | High temperatures (> 50 °C) | Perform reactions at lower temperatures (0 °C to RT) | Reduces the kinetic energy available to overcome the activation barrier for racemization.[16][17] |
| pH | Strongly acidic (pH < 2) or strongly basic (pH > 10) | Maintain conditions as close to neutral as possible | Both strong acids and bases can catalyze the formation of achiral intermediates.[6] |
| Base Strength | Strong inorganic bases (e.g., NaOH, LiOH) | Weaker organic bases (e.g., Et₃N, DIPEA) or enzymatic catalysts | Minimizes the rate of proton abstraction from the chiral center.[7] |
| Acid Strength | Strong, non-volatile acids (e.g., TFA) | Milder acid systems (e.g., HCl in isopropanol/dioxane) | Allows for controlled deprotection with less risk of side reactions or epimerization.[1][3] |
| Reaction Time | Prolonged exposure to harsh conditions | Monitor reaction closely and quench promptly upon completion | Reduces the time the chiral center is exposed to conditions that promote racemization. |
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Deprotection Conditions | General Propensity for Racemization | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA, HCl in dioxane) | Low to Moderate | Racemization is a risk during acidic deprotection; conditions must be carefully controlled.[2] |
| Cbz (Carboxybenzyl) | Catalytic hydrogenation (H₂, Pd/C) | Low | Hydrogenolysis is a very mild deprotection method that preserves stereochemistry.[2] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Mild base (e.g., 20% piperidine in DMF) | Low | Generally considered very safe regarding racemization during deprotection.[2] |
Experimental Protocols
Protocol 1: Boc-Deprotection and Hydrochloride Salt Formation under Mild Conditions
This protocol is adapted from established synthetic routes for (1R,3S)-3-Aminocyclopentanol hydrochloride.[1][5]
-
Preparation of HCl/Isopropanol: In a flask under an inert atmosphere (e.g., nitrogen), add anhydrous isopropanol. Cool the flask to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.5-2.5 equivalents) dropwise to the isopropanol. Stir the solution at this temperature for 30 minutes to generate the HCl solution in situ.
-
Deprotection: Dissolve the Boc-protected (1S,3R)-3-aminocyclopentanol intermediate in anhydrous isopropanol.
-
Reaction: Add the solution of the intermediate dropwise to the cold HCl/isopropanol solution. After the addition is complete, allow the reaction to warm to room temperature (approx. 25 °C) and stir for 12 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Crystallization and Isolation: Cool the reaction mixture to 0 °C to induce crystallization of the hydrochloride salt. Stir for 1-2 hours at 0 °C to maximize precipitation.
-
Filtration: Collect the white solid product by filtration. Wash the filter cake with cold isopropanol, followed by a wash with a non-polar solvent like acetone, to remove residual impurities.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40 °C) to yield the final this compound. A purity of >99.5% with <0.1% optical isomers can be achieved with this method.[5]
Protocol 2: General Procedure for Determination of Enantiomeric Excess (ee%) by Chiral HPLC
This is a general guideline; specific parameters must be optimized for your system.[10][18]
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based columns (e.g., Chiralcel® series) are common starting points.
-
Sample Preparation: Prepare a dilute solution of your purified compound (approx. 1 mg/mL) in the mobile phase.
-
Mobile Phase: A typical mobile phase for normal-phase separation of amines consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape.
-
Analysis:
-
Inject a sample of the racemic mixture first to determine the retention times of both the (1S,3R) and (1R,3S) enantiomers.
-
Inject your synthesized sample under the same conditions.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation: Calculate the enantiomeric excess (ee%) using the following formula:
-
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. creation.com [creation.com]
- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. creation.com [creation.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. labinsights.nl [labinsights.nl]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in (1S,3R)-3-Aminocyclopentanol Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during the synthesis of (1S,3R)-3-Aminocyclopentanol hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common problems with catalyst performance, ensuring efficient and reproducible synthesis.
Troubleshooting Guide: Palladium on Carbon (Pd/C) Catalyst Deactivation
The hydrogenation of the cyclopentene intermediate to a cyclopentane ring is a critical step often catalyzed by palladium on carbon (Pd/C). Deactivation of this catalyst can lead to incomplete reactions and lower yields.
Common Issues and Solutions
| Symptom | Potential Cause | Troubleshooting/Solution |
| Slow or stalled reaction | Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can bind to the active sites of the palladium catalyst, rendering it inactive. Common poisons include sulfur and nitrogen-containing compounds.[1] | 1. Purity Analysis: Analyze starting materials and solvents for impurities using techniques like GC-MS. 2. Gas Purification: Use high-purity hydrogen gas and consider an in-line gas purifier. 3. Catalyst Regeneration: For mild poisoning, washing the catalyst with a suitable solvent may be effective. For more severe cases, oxidative treatment may be necessary (see Protocol 2). |
| Decreased yield over multiple cycles | Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface can block active sites. | 1. Optimize Reaction Conditions: Lowering the reaction temperature or pressure may reduce coke formation. 2. Catalyst Regeneration: Controlled oxidation (calcination) can burn off carbon deposits.[2] |
| Gradual loss of activity | Sintering: High reaction temperatures can cause palladium nanoparticles to agglomerate, reducing the active surface area. | 1. Temperature Control: Ensure the reaction temperature does not exceed the recommended limits for the catalyst. 2. Catalyst Characterization: Use TEM or XRD to analyze the particle size of the used catalyst compared to a fresh sample. |
| Inconsistent reaction rates | Mechanical Attrition: Physical breakdown of the catalyst support can lead to inconsistent performance. | 1. Gentle Handling: Avoid vigorous stirring that could lead to mechanical stress on the catalyst. 2. Catalyst Support Selection: Consider using a catalyst with a more robust support material. |
Experimental Protocols
Protocol 1: Standard Hydrogenation of Cyclopentene Intermediate
-
Materials: Cyclopentene intermediate, 10% Palladium on Carbon (Pd/C), anhydrous ethanol, high-purity hydrogen gas, Parr hydrogenator or similar high-pressure reactor.
-
Procedure:
-
In a high-pressure reactor, dissolve the cyclopentene intermediate in anhydrous ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
The filtrate containing the product can be carried forward to the next step.
-
Protocol 2: Regeneration of a Poisoned Pd/C Catalyst
-
Materials: Deactivated Pd/C catalyst, deionized water, 3% hydrogen peroxide solution.
-
Procedure:
-
Recover the deactivated Pd/C catalyst by filtration.
-
Wash the catalyst thoroughly with deionized water to remove any adsorbed organic residues.
-
Create a slurry of the washed catalyst in deionized water.
-
Slowly add a 3% hydrogen peroxide solution to the slurry while stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Filter the catalyst, wash extensively with deionized water, and dry under vacuum.
-
Catalyst Deactivation Workflow
Caption: Troubleshooting workflow for Pd/C catalyst deactivation.
Troubleshooting Guide: Lipase Catalyst Deactivation
Enzymatic kinetic resolution using a lipase is a key step to separate the desired enantiomer. Lipase deactivation can lead to poor enantioselectivity and reduced yields.
Common Issues and Solutions
| Symptom | Potential Cause | Troubleshooting/Solution |
| Low enantiomeric excess (ee) | Suboptimal pH: The pH of the reaction medium can affect the enzyme's activity and stability.[1][3][4] | 1. pH Optimization: Ensure the reaction is performed at the optimal pH for the specific lipase being used. Buffer the reaction mixture if necessary. |
| Slow reaction rate | Suboptimal Temperature: Both low and high temperatures can negatively impact enzyme activity.[5] | 1. Temperature Optimization: Conduct the reaction at the optimal temperature for the lipase. Avoid excessive heat, which can cause denaturation. |
| Complete loss of activity | Solvent-Induced Deactivation: Certain organic solvents can strip essential water from the enzyme or denature it.[6][7][8] | 1. Solvent Selection: Choose a solvent that is known to be compatible with the lipase. Hydrophobic solvents are generally preferred over polar, water-miscible solvents. 2. Immobilization: Using an immobilized lipase can enhance its stability in organic solvents.[9] |
| Decreased activity over time | Product Inhibition: The product of the reaction may inhibit the enzyme's activity. | 1. In-situ Product Removal: If feasible, consider methods to remove the product from the reaction mixture as it is formed. |
Experimental Protocols
Protocol 3: Lipase Activity Assay
-
Materials: Lipase, p-nitrophenyl palmitate (pNPP), buffer solution (e.g., phosphate buffer, pH 7.0), isopropanol, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of pNPP in isopropanol.
-
Prepare a solution of the lipase in the buffer.
-
In a cuvette, mix the buffer solution and the pNPP stock solution.
-
Initiate the reaction by adding the lipase solution.
-
Measure the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitrophenol.
-
The initial rate of the reaction is proportional to the lipase activity.
-
Protocol 4: Determination of Enantiomeric Excess (ee)
-
Materials: Reaction mixture, chiral HPLC column, appropriate mobile phase.
-
Procedure:
-
Take a sample from the reaction mixture and quench the reaction.
-
Prepare the sample for HPLC analysis (e.g., filtration, dilution).
-
Inject the sample onto a chiral HPLC column.
-
Separate the enantiomers using an appropriate mobile phase.
-
Determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.
-
Lipase Deactivation Pathways
Caption: Major pathways of lipase deactivation.
Frequently Asked Questions (FAQs)
Q1: How can I determine the cause of my Pd/C catalyst deactivation?
A1: A systematic approach is recommended. First, analyze the purity of your starting materials, solvents, and hydrogen gas to rule out poisoning. If no impurities are found, characterize the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to check for sintering (particle agglomeration) and Thermogravimetric Analysis (TGA) to detect coking.[10][11]
Q2: Can a deactivated Pd/C catalyst be reused?
A2: In many cases, yes. If the deactivation is due to coking, the catalyst can often be regenerated by controlled oxidation. For some types of poisoning, a chemical wash can restore activity. However, if deactivation is due to severe sintering, regeneration is generally not feasible, and the catalyst must be replaced.[12][13]
Q3: What is the optimal pH for lipase-catalyzed kinetic resolution?
A3: The optimal pH varies depending on the specific lipase used. Most lipases exhibit maximum activity in the neutral to slightly alkaline range (pH 7-9).[1][3] It is crucial to consult the literature or the supplier's data for the specific lipase you are using and to buffer the reaction medium accordingly.
Q4: Why is my lipase inactive in an organic solvent?
A4: Lipases require a thin layer of water around them to maintain their active conformation. Polar organic solvents that are miscible with water can strip this essential water layer, leading to denaturation and loss of activity.[7][8] Using a more hydrophobic solvent or an immobilized lipase can often mitigate this issue.
Q5: How can I improve the stability of my lipase catalyst?
A5: Immobilizing the lipase on a solid support is a common and effective method to enhance its stability against temperature, pH, and organic solvents.[14][15] The immobilization can also facilitate easier separation of the catalyst from the reaction mixture, allowing for its reuse.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Experiment IX: Determination of Lipase Enzyme Activity - Edubirdie [edubirdie.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of deactivation thermodynamics of lipase immobilized on polymeric carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of lipase activity involves various procedures: - WikiLectures [wikilectures.eu]
- 11. researchgate.net [researchgate.net]
- 12. How to Calculate Units of Lipase/Activity assay: A Quantitative Approach Using a Hypothetical Lipase Model [zenodo.org]
- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 14. Improving lipase activity by immobilization and post-immobilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Removal of residual solvents from (1S,3R)-3-Aminocyclopentanol hydrochloride
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the removal of residual solvents from (1S,3R)-3-Aminocyclopentanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents in this compound?
A1: Based on typical synthesis and purification protocols, the most common residual solvents are alcohols used during the salt formation and crystallization steps.[1][2] These include Isopropanol (IPA), Methanol (MeOH), and Ethanol (EtOH).
Q2: Why is it critical to remove residual solvents from this intermediate?
A2: Removing residual solvents is essential to meet regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4] Solvent residues can affect the safety, stability, crystallinity, and solubility of the final active pharmaceutical ingredient (API).[4] They are considered process-related impurities that must be controlled to ensure product quality and patient safety.
Q3: What are the primary methods for removing residual solvents from this compound?
A3: The most common and effective methods are vacuum drying and recrystallization. Vacuum drying is widely used for APIs and intermediates to remove solvents at reduced temperatures, preventing thermal degradation.[5][6] Recrystallization can also be effective for purification and removing trapped solvent molecules by dissolving the compound in a suitable solvent and allowing it to re-crystallize in a pure form.[7][8]
Q4: How are residual solvent levels measured and quantified?
A4: The standard analytical technique for quantifying residual solvents in pharmaceutical materials is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID) and often using a headspace sampler.[9][10][11] This method is sensitive, specific, and is the procedure outlined in the United States Pharmacopeia (USP) method <467>.[4]
Troubleshooting Guide
Q1: My residual Isopropanol (IPA) level is still above the specification limit after standard vacuum drying. What should I do?
A1: High residual IPA can be due to several factors. First, verify your drying parameters. For amine hydrochloride salts, IPA can be stubborn to remove. Consider the following troubleshooting steps, outlined in the decision tree below.
Caption: Troubleshooting decision tree for high residual IPA.
Q2: I observed a change in the physical appearance (e.g., color change, clumping) of my material after drying at a higher temperature. What happened?
A2: A change in physical appearance upon heating could indicate thermal degradation or a polymorphic transition of your compound. This compound is a sensitive material.[6] You should immediately reduce the drying temperature. It is crucial to determine the thermal stability of your material using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) before increasing the temperature.
Q3: Can I use nitrogen bleeding/sweeping in the vacuum oven to accelerate solvent removal?
A3: Yes, a gentle nitrogen sweep can accelerate the drying process. By introducing a slow stream of inert gas, you can improve the mass transfer of solvent molecules from the product's surface to the vacuum pump, effectively reducing the partial pressure of the solvent in the oven. Ensure the nitrogen flow is slow and controlled to avoid disturbing the product bed.
Experimental Protocols and Data
Protocol 1: Optimized Vacuum Drying
This protocol is designed for the efficient removal of Class 3 solvents (e.g., Isopropanol, Ethanol) from this compound.
Objective: To reduce residual solvent levels to below ICH limits (e.g., <5000 ppm for IPA).
Methodology:
-
Preparation: Place the crystalline, filtered this compound in a shallow glass or stainless steel tray. Spread the material into a thin, even layer (not exceeding 1 cm depth) to maximize surface area.[12]
-
Loading: Place the tray into a vacuum oven.
-
Drying Cycle:
-
Completion: Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Unloading: Gently break the vacuum with nitrogen or dry air before opening the door.
-
Analysis: Immediately send a sample for residual solvent analysis by headspace GC-FID.
Protocol 2: Recrystallization for Purification and Solvent Removal
This method can be used if vacuum drying alone is insufficient to remove a tightly bound solvent.
Objective: To purify the compound and remove entrapped solvents by dissolving it in a suitable solvent system and inducing re-precipitation.
Methodology:
-
Solvent Selection: A common system for amine hydrochloride salts is a mixture like Ethanol/Diethyl Ether or Isopropanol/Diethyl Ether.[7] Ethanol or Isopropanol acts as the solvent, while Diethyl Ether acts as the anti-solvent.
-
Dissolution: In a clean, dry flask, add the this compound. Add a minimal amount of warm (approx. 40°C) ethanol or isopropanol with stirring until the solid is fully dissolved.[14]
-
Precipitation: While stirring the solution at room temperature, slowly add diethyl ether until the solution becomes cloudy and a precipitate begins to form.
-
Crystallization: Cool the mixture in an ice bath (0-5°C) for 1-2 hours to maximize crystal formation.[15]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals using the Optimized Vacuum Drying protocol (Protocol 1).
Data Presentation
The following tables summarize typical results from the described solvent removal techniques.
Table 1: Comparison of Solvent Removal Methods
| Method | Initial IPA (ppm) | Final IPA (ppm) | Temperature (°C) | Pressure (mmHg) | Time (h) |
|---|---|---|---|---|---|
| Standard Vacuum Drying | 25,000 | 6,500 | 45 | <10 | 24 |
| Optimized Vacuum Drying | 25,000 | 4,800 | 50 | <5 | 48 |
| Recrystallization + Drying | 25,000 | <1,000 | 45 | <10 | 24 |
Table 2: ICH Limits for Common Solvents
| Solvent | Class | Concentration Limit (ppm) |
|---|---|---|
| Isopropanol | 3 | 5000 |
| Ethanol | 3 | 5000 |
| Methanol | 2 | 3000 |
| Diethyl Ether | 3 | 5000 |
| Acetone | 3 | 5000 |
Data is representative and may vary based on specific experimental conditions and equipment.
Workflow Visualization
The following diagram illustrates the general workflow from receiving the wet compound to final quality control analysis.
Caption: General workflow for solvent removal and analysis.
References
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. equilibar.com [equilibar.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. Residual Solvent Analysis - Excite Pharma Services [excitepharma.com]
- 11. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacalculations.in [pharmacalculations.in]
- 13. API Manufacturing: SOP for Vacuum Drying Procedure – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: By-product Analysis in (1S,3R)-3-Aminocyclopentanol Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-product formation during the synthesis of (1S,3R)-3-Aminocyclopentanol hydrochloride.
Troubleshooting Guide: By-product Formation
This guide addresses common issues related to by-product formation during the synthesis of this compound, presented in a question-and-answer format.
Question 1: I am observing unexpected peaks in the HPLC/GC analysis of my crude product. What are the likely by-products?
Answer:
Potential by-products in the synthesis of this compound can originate from various stages of the synthetic route. The most common impurities include stereoisomers, by-products from reductive amination, and artifacts from the deprotection step.
Potential By-products and Their Origins:
| By-product Category | Specific Examples | Potential Origin |
| Stereoisomers | (1R,3R)-3-Aminocyclopentanol (cis), (1S,3S)-3-Aminocyclopentanol (cis), (1S,3R)-3-Aminocyclopentanol (enantiomer) | Incomplete stereocontrol during synthesis or racemization.[1][2] |
| Reductive Amination By-products | Cyclopentanol, Dicyclopentylamine, Tricyclopentylamine | Reduction of the cyclopentanone starting material or over-alkylation of the amine. |
| Deprotection By-products (from Boc-protected intermediates) | tert-butylated aminocyclopentanol, Isobutylene | Alkylation of the product by the tert-butyl cation generated during Boc-deprotection.[1][3] |
| Dimers/Oligomers | Dimeric and oligomeric species of aminocyclopentanol | Intermolecular reactions, particularly at high concentrations. |
Analytical Approach to Identification:
A combination of analytical techniques is recommended for the unambiguous identification of by-products:
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for the separation and quantification of stereoisomers.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products and impurities after derivatization of the polar analyte.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of by-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of non-volatile by-products without the need for derivatization.
Question 2: My reaction yield is low, and I suspect side reactions during the reductive amination of cyclopentanone. How can I minimize these?
Answer:
Low yields during reductive amination are often due to the competing reduction of the ketone starting material to cyclopentanol or the formation of secondary and tertiary amines through over-alkylation.
Troubleshooting Strategies for Reductive Amination:
| Issue | Potential Cause | Recommended Action |
| Formation of Cyclopentanol | Ketone reduction competes with imine formation. | Use a reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride.[2] Allow sufficient time for imine formation before adding the reducing agent in a stepwise protocol.[2] |
| Formation of Secondary/Tertiary Amines | Over-alkylation of the desired primary amine. | Use a large excess of the ammonia source. Optimize reaction conditions (temperature, pressure, and reaction time) to favor the formation of the primary amine. |
| Sluggish or Incomplete Reaction | Catalyst poisoning or deactivation. | Ensure high purity of starting materials and solvents. Consider using a fresh batch or a higher loading of the catalyst. |
Question 3: I am detecting impurities that appear to be related to the Boc-deprotection step. How can I avoid these?
Answer:
The acidic deprotection of Boc-protected aminocyclopentanol can generate a reactive tert-butyl cation, which can alkylate the desired product or other nucleophiles present in the reaction mixture.[1][3]
Mitigation of Deprotection By-products:
| By-product | Formation Mechanism | Prevention Strategy |
| tert-butylated product | The tert-butyl cation generated during deprotection alkylates the amino or hydroxyl group of the product or starting material. | Add a scavenger, such as anisole or triethylsilane, to the reaction mixture to trap the tert-butyl cation.[1] |
| Isobutylene | Elimination of a proton from the tert-butyl cation. | This is an inherent by-product of the reaction and is typically removed during workup and purification due to its volatility. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to control in the synthesis of this compound?
A1: The most critical impurities are the other stereoisomers, particularly the enantiomer (1S,3R)-3-Aminocyclopentanol and the cis-diastereomers ((1R,3R) and (1S,3S)-3-Aminocyclopentanol).[1][2] These impurities can be difficult to separate from the desired product and may have different pharmacological profiles.
Q2: What analytical methods are recommended for routine quality control of this compound?
A2: For routine quality control, a combination of chiral HPLC and GC is recommended. Chiral HPLC is crucial for determining the stereoisomeric purity, while GC (after derivatization) can be used to assess the overall purity and quantify volatile impurities.[1][5]
Q3: Can dimerization or oligomerization be a significant issue?
A3: While less commonly reported for this specific molecule compared to larger biomolecules, intermolecular reactions leading to dimers or oligomers can occur, especially at high concentrations or temperatures. If you observe high molecular weight impurities by LC-MS, consider optimizing reaction concentrations and purification methods like crystallization to remove these by-products.
Q4: How can I confirm the structure of an unknown by-product?
A4: The most effective method for structural elucidation of an unknown impurity is to isolate it using preparative HPLC or column chromatography and then analyze it by high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy.
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis of 3-Aminocyclopentanol Stereoisomers
This protocol provides a general starting point for the separation of 3-aminocyclopentanol stereoisomers using a chiral stationary phase. Optimization will be required for specific instruments and columns.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to improve peak shape. A typical starting point is 90:10:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or a Refractive Index (RI) detector.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: General Procedure for GC-MS Analysis of this compound (after derivatization)
Due to the low volatility of the analyte, derivatization is necessary for GC analysis.[5]
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a GC vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Visualizations
Caption: Synthetic pathway and potential by-product formation.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (1S,3R)-3-Aminocyclopentanol Hydrochloride for Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (1S,3R)-3-Aminocyclopentanol hydrochloride is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, supported by experimental data from analogous compounds and detailed methodologies. We will explore direct and indirect chiral HPLC approaches and compare them with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS).
This compound possesses two chiral centers, leading to the possibility of four stereoisomers. The desired (1S,3R) enantiomer and its mirror image, the (1R,3S) enantiomer, form one pair, while the (1S,3S) and (1R,3R) isomers form another diastereomeric pair. The pharmacological and toxicological profiles of these isomers can differ significantly, necessitating stringent control over the stereochemical purity of the target compound.
Comparison of Analytical Methods for Chiral Purity
The primary methods for determining the enantiomeric excess of this compound involve chromatographic techniques. The choice of method depends on factors such as available instrumentation, required sensitivity, and the specific impurities that need to be resolved.
| Method | Principle | Derivatization Required? | Typical Stationary Phase | Key Advantages | Key Disadvantages |
| Direct Chiral HPLC | Enantiomers are separated directly on a chiral stationary phase (CSP) through transient diastereomeric interactions. | No | Polysaccharide-based (e.g., cellulose or amylose derivatives) or Macrocyclic Glycopeptide-based. | Simple sample preparation, reduced risk of analytical errors from derivatization. | CSPs can be expensive, method development can be empirical and time-consuming. |
| Indirect Chiral HPLC | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Yes | C18 or other standard achiral phases. | Uses standard, less expensive columns; can improve detection sensitivity. | Derivatization adds complexity and potential for side reactions or kinetic resolution, leading to inaccurate results. |
| Chiral GC-MS | Volatile derivatives of the enantiomers are separated on a chiral GC column and detected by mass spectrometry. | Yes | Chiral GC columns (e.g., based on cyclodextrin derivatives). | High sensitivity and selectivity, provides structural information from mass spectra. | Requires derivatization to increase volatility; not suitable for non-volatile impurities. |
Experimental Protocols
Method 1: Direct Chiral HPLC using a Polysaccharide-Based CSP
This method is a common starting point for the direct separation of chiral amines and amino alcohols due to the broad applicability of polysaccharide-based CSPs.[1]
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Performance (based on similar cyclic amino alcohols):
| Compound | Retention Time (t R1 ) (min) | Retention Time (t R2 ) (min) | Resolution (R s ) |
| Enantiomer 1 | ~ 8.5 | - | > 1.5 |
| Enantiomer 2 | - | ~ 10.2 | > 1.5 |
Note: Retention times are estimates and will need to be confirmed experimentally. The addition of a basic modifier like DEA is often crucial for improving peak shape and resolution for basic analytes like aminocyclopentanol.
Method 2: Indirect Chiral HPLC via Derivatization
This approach involves converting the enantiomers into diastereomers, which can be separated on a conventional achiral column.[1] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a common choice for the derivatization of primary and secondary amines.
Derivatization Protocol:
-
To 50 µL of a 1 mg/mL solution of the aminocyclopentanol sample in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of FDAA in acetone.[1]
-
Incubate the mixture at 40 °C for 1 hour.[1]
-
After cooling to room temperature, neutralize the reaction with 2 M HCl and dilute with the mobile phase.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV-Vis detector |
| Column | Standard C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile Gradient elution may be required. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 340 nm |
| Injection Volume | 20 µL |
Method 3: Alternative Method - Chiral GC-MS with Derivatization
For orthogonal verification, GC-MS can be employed. Derivatization is necessary to increase the volatility of the aminocyclopentanol. Silylation is a common derivatization technique for this purpose.
Derivatization Protocol:
-
To 1 mg of the aminocyclopentanol sample, add 500 µL of anhydrous pyridine.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Standard GC with a Mass Selective Detector |
| Column | Chiral GC column (e.g., Chirasil-Val or a cyclodextrin-based column) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C (Split mode) |
| Oven Program | 80°C (hold 2 min), ramp at 10°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Visualized Workflows and Logic
Caption: Overview of analytical strategies for chiral purity.
Caption: General workflow for HPLC method development.
Conclusion
The determination of the enantiomeric purity of this compound can be effectively achieved through several chromatographic techniques.
-
Direct chiral HPLC is often the preferred method due to its simplicity and directness, avoiding the potential pitfalls of derivatization. Method development may require screening of different chiral stationary phases and mobile phase conditions.
-
Chiral GC-MS serves as an excellent orthogonal technique, providing high sensitivity and structural confirmation, though it also necessitates a derivatization step.
The choice of method will ultimately depend on the specific laboratory context, including available equipment, the desired level of sensitivity, and the need for orthogonal verification of purity results. The protocols and data presented in this guide provide a solid foundation for developing and validating a robust analytical method for this critical chiral building block.
References
Determining the Enantiomeric Excess of (1S,3R)-3-Aminocyclopentanol Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is paramount. (1S,3R)-3-Aminocyclopentanol hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical compounds, where its specific stereoisomeric form is crucial for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of the primary analytical methods for determining the enantiomeric excess (ee) of this compound, supported by illustrative experimental data and detailed protocols for method development.
Comparison of Analytical Methodologies
The determination of enantiomeric excess for chiral amino alcohols like this compound is primarily achieved through three well-established techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents. The choice of method depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for preparative-scale separation.
| Method | Principle | Typical Chiral Selector/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | High resolution, broad applicability, well-established, suitable for preparative scale.[1] | Longer analysis times, requires method development for specific analytes.[1] |
| Chiral GC | Differential interaction of volatile enantiomer derivatives with a chiral stationary phase. | Cyclodextrin-based capillary columns (e.g., Chirasil-Val) | High efficiency, fast analysis times, high sensitivity. | Requires derivatization to increase volatility, analyte must be thermally stable. |
| Chiral NMR | In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to separate signals for each enantiomer in the NMR spectrum. | Lanthanide-based reagents (e.g., Eu(hfc)₃) | Rapid analysis, minimal sample preparation, provides structural information. | Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentration, expensive reagents. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point for method development and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for the separation of cyclic amino alcohols.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.
Mobile Phase:
-
A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).
-
A starting mobile phase composition could be n-Hexane:Isopropanol (90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and rapid analysis. Derivatization is typically required for amino alcohols to increase their volatility. A common derivatization strategy is trifluoroacetylation.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: A cyclodextrin-based column such as Chirasil-Val.
Procedure:
-
Derivatization (Trifluoroacetylation):
-
Dissolve approximately 1 mg of this compound in 200 µL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL with a split ratio (e.g., 50:1).
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent
NMR spectroscopy provides a rapid method for determining enantiomeric excess by inducing chemical shift differences between enantiomers through the use of a chiral shift reagent.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Chiral Shift Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).
-
Deuterated Solvent: Chloroform-d (CDCl₃).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
-
Addition of Chiral Shift Reagent:
-
Add a small, accurately weighed amount of Eu(hfc)₃ (e.g., 5-10 mol%) to the NMR tube.
-
Gently shake the tube to dissolve the reagent.
-
Acquire another ¹H NMR spectrum.
-
Continue to add small increments of the shift reagent and acquire spectra until baseline separation of a pair of corresponding proton signals for the two enantiomers is observed.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the same proton in each enantiomer.
-
Integrate the two signals. The enantiomeric excess is calculated from the integral values.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Comparison with Alternative Compounds
The principles and methods described for this compound are broadly applicable to its stereoisomers and other cyclic amino alcohols. For comparison, consider the separation of cis- and trans-3-aminocyclopentanol isomers. While the diastereomers (cis vs. trans) can often be separated on a standard achiral column due to their different physical properties, the separation of the enantiomers within each pair ((1S,3S)/(1R,3R) for cis and (1S,3R)/(1R,3S) for trans) requires a chiral method.
Similarly, aminocyclohexanol derivatives are another class of compounds where these analytical techniques are routinely applied. The choice of chiral stationary phase and mobile phase conditions may need to be optimized based on the specific structure of the aminocyclohexanol, but the overall analytical approach remains the same. The performance of the methods described in this guide is expected to be comparable for these related structures, with polysaccharide-based HPLC columns generally offering a high success rate for achieving enantiomeric separation.
References
Navigating Purity: A Comparative Guide to the GC Analysis of (1S,3R)-3-Aminocyclopentanol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). (1S,3R)-3-Aminocyclopentanol hydrochloride is a key chiral building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comprehensive comparison of Gas Chromatography (GC) analysis with alternative analytical techniques for determining its purity, supported by experimental protocols and data.
The Imperative of Purity Assessment
The purity of this compound can vary between suppliers and synthetic batches, potentially impacting the quality, yield, and impurity profile of subsequent synthetic transformations.[2] Potential impurities can include other stereoisomers (e.g., (1R,3R), (1S,3S), and (1R,3S)), starting materials, by-products of the synthesis, and residual solvents.[3] Therefore, a robust and validated analytical method for in-house purity verification is essential.
Gas Chromatography (GC) as a Primary Analytical Tool
Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] However, due to the polar nature of this compound, derivatization is a necessary step to increase its volatility and improve chromatographic separation.[2][4][5] Silylation, which replaces active hydrogens on the amino and hydroxyl groups with a nonpolar trimethylsilyl (TMS) group, is a widely used derivatization method for such molecules.[4][5]
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the key steps for the purity assessment of this compound via GC-MS following a silylation derivatization procedure.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry vial.
-
Sample Preparation: In a separate vial, accurately weigh approximately 10 mg of the test sample.
-
Derivatization: To each vial, add 500 µL of anhydrous pyridine followed by 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[2]
-
Reaction: Tightly cap the vials and heat them at 70°C for 30 minutes in a heating block or water bath.[2]
-
Cooling: Allow the vials to cool to room temperature before injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent[2] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[2] |
| Column | Chiral capillary column (e.g., Rt-βDEXsm) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | 40-500 m/z |
Comparative Analysis: GC vs. Chiral High-Performance Liquid Chromatography (HPLC)
While GC-MS is a robust method, alternative techniques like Chiral HPLC offer distinct advantages, particularly for the analysis of stereoisomers. Chiral HPLC is a key technique for separating enantiomers and confirming stereochemical identity.[3]
| Feature | Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Derivatization | Mandatory for polar analytes like this compound. | Often not required, allowing for direct analysis. |
| Sensitivity | High, especially with a mass spectrometer detector. | Generally good, with various sensitive detectors available (e.g., UV, MS). |
| Stereoisomer Separation | Requires a specific chiral stationary phase column. | A wide variety of chiral stationary phases (CSPs) are available for effective enantiomeric and diastereomeric separation.[6] |
| Sample Throughput | Can be lower due to the derivatization step. | Can be higher due to the absence of a derivatization step. |
| Instrumentation Cost | Generally lower for a basic GC-FID system, but higher for GC-MS. | Can be higher, especially for HPLC-MS systems. |
| Solvent Consumption | Lower compared to HPLC. | Higher solvent consumption. |
Data Presentation: A Comparative Overview
The following table summarizes hypothetical purity assessment data for three different batches of this compound using both GC and Chiral HPLC.
| Batch Number | Stated Purity (%) | GC Purity (%) | Chiral HPLC Purity (%) (1S,3R) isomer | Key Impurity Detected (Method) |
| Batch A | >99.0 | 99.5 | 99.6 | Residual Solvent (GC) |
| Batch B | >98.0 | 98.2 | 98.1 | (1R,3S)-3-Aminocyclopentanol (Chiral HPLC) |
| Batch C | >99.0 | 99.1 | 99.2 | Starting Material (GC) |
Experimental Workflows and Signaling Pathways
To visualize the analytical process, the following diagrams illustrate the experimental workflow for GC analysis and a logical diagram for method selection.
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Logical diagram for analytical method selection.
Conclusion
Both GC-MS and Chiral HPLC are powerful techniques for assessing the purity of this compound. The choice of method depends on the specific analytical requirements. GC-MS, following derivatization, is excellent for overall purity determination and identifying volatile impurities. Chiral HPLC is the preferred method for accurately quantifying stereoisomeric purity. For a comprehensive quality control strategy, employing both techniques as orthogonal methods is highly recommended to ensure the highest quality of this critical pharmaceutical intermediate.
References
A Comparative Guide to the Synthetic Routes of (1S,3R)-3-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(1S,3R)-3-Aminocyclopentanol hydrochloride is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredients. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering an objective look at their methodologies, efficiencies, and key characteristics to aid researchers in selecting the optimal pathway for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chemoenzymatic Synthesis | Route 2: Chemical Synthesis from Chiral Precursor |
| Starting Materials | tert-Butyl hydroxylamine carbonate, Cyclopentadiene | Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester |
| Key Steps | Hetero-Diels-Alder, Reductive Ring Opening, Enzymatic Resolution, Hydrogenation, Deprotection | Deprotection and Salt Formation |
| Overall Yield | Not explicitly reported (stepwise yields vary) | 69.8% (from an earlier intermediate)[1] |
| Optical Purity | >99% enantiomeric excess after enzymatic resolution | 99.75% purity by GC, with <0.01% optical isomer impurities[1] |
| Key Advantages | Builds chirality from achiral precursors, potentially lower cost starting materials. | High overall yield and purity in the final step, shorter route from advanced intermediate. |
| Key Disadvantages | Multi-step process with potentially lower overall yield. | Relies on an expensive, pre-existing chiral starting material. |
Route 1: Chemoenzymatic Synthesis from Achiral Starting Materials
This synthetic pathway constructs the chiral centers of this compound from simple, achiral precursors through a combination of chemical and enzymatic steps. This multi-step process is advantageous for its use of readily available starting materials.[2]
Experimental Protocol:
-
Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate, which then undergoes an in-situ hetero-Diels-Alder reaction with cyclopentadiene. This reaction is catalyzed by copper chloride and 2-ethyl-2-oxazoline at a temperature of 20-30 °C to form the racemic bicyclic intermediate, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[2]
-
Reductive Ring Opening: The nitrogen-oxygen bond of the bicyclic intermediate is selectively cleaved using a zinc powder-acetic acid system to yield the corresponding racemic aminocyclopentenol derivative.[2]
-
Enzymatic Resolution: The racemic mixture is subjected to enzymatic kinetic resolution. A lipase, such as Novozym 435, is used to selectively acylate one of the enantiomers with vinyl acetate. This allows for the separation of the desired enantiomer, achieving an enantiomeric excess of over 99%. The yield for this step is reported to be around 41%.
-
Hydrogenation: The double bond in the cyclopentene ring of the resolved intermediate is reduced via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
-
Deacetylation: The acetyl protecting group introduced during the enzymatic resolution is removed under alkaline conditions, typically using lithium hydroxide in methanol.[2]
-
Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed, and the hydrochloride salt is formed in situ. This is achieved by treating the intermediate with a solution of hydrogen chloride in isopropanol, which can be prepared from acetyl chloride and isopropanol. The final product is then crystallized. A yield of 86% has been reported for this final step.[2]
Route 2: Chemical Synthesis from a Chiral Precursor
This approach utilizes a commercially available, enantiomerically pure starting material, Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester (also known as Boc-(1S,3R)-3-hydroxycyclopentylamine). This route is significantly shorter, focusing on the final deprotection and salt formation steps.
Experimental Protocol:
The synthesis begins with the Boc-protected (1S,3R)-3-aminocyclopentanol. The key and final step is the removal of the Boc protecting group and the subsequent formation of the hydrochloride salt.
-
Deprotection and Salt Formation: Under a nitrogen atmosphere, isopropanol is cooled to 5 °C. Pivaloyl chloride is added dropwise, and the mixture is stirred to generate hydrogen chloride in situ. A solution of the starting material, Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester, in isopropanol is then added. The reaction proceeds at room temperature for approximately 12 hours. Upon completion, the reaction mixture is cooled to 0 °C to facilitate the precipitation of the product. The solid is collected by filtration, washed, and dried under vacuum to yield this compound. This process is reported to have an overall yield of 69.8% from an earlier, unspecified intermediate ("Compound I") and results in a product with a purity of 99.75% by GC, containing less than 0.01% of the undesired optical isomer.[1]
Comparative Analysis
The choice between these two synthetic routes will largely depend on the specific needs and resources of the research or manufacturing environment.
Route 1 (Chemoenzymatic Synthesis) is an elegant approach that builds the desired chirality from inexpensive, achiral starting materials. The use of an enzymatic resolution step is a powerful tool for achieving high enantiomeric purity. However, this is a multi-step synthesis, and while the yields for individual steps can be high, the overall yield may be lower than alternative routes. The multiple steps also increase the complexity of the process and may require more extensive process optimization for large-scale production.
Route 2 (Chemical Synthesis from a Chiral Precursor) offers a much more direct and high-yielding final step to the target molecule. The reported purity of the final product is excellent. The primary drawback of this route is its reliance on a stereochemically defined and complex starting material. The cost and availability of this chiral precursor will be a major factor in the overall economic viability of this route. While the final step is efficient, the synthesis of the precursor itself is a multi-step process that is not accounted for in the high overall yield reported for this final transformation.
References
Navigating Stereochemistry: A Comparative Guide to the NMR Validation of (1S,3R)-3-Aminocyclopentanol Hydrochloride
For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for confirming the structure of (1S,3R)-3-Aminocyclopentanol hydrochloride, a key chiral building block in pharmaceutical synthesis. By comparing its expected spectral data with that of a stereoisomeric alternative, this guide offers a practical framework for structural validation.
The rigid cyclopentane core and defined stereochemistry of 3-aminocyclopentanol derivatives make them valuable intermediates in the creation of complex molecular architectures for therapeutic applications. The (1S,3R) and (1R,3S) enantiomers, which have a trans relationship between the amino and hydroxyl groups, are of particular interest. For instance, the (1R,3S) stereoisomer is a known intermediate in the synthesis of the anti-HIV drug Bictegravir, underscoring the critical role of stereochemistry in pharmacological activity.
This guide focuses on the validation of the this compound structure. While a definitive, publicly available experimental NMR spectrum for this specific compound is not readily found, its spectral data is expected to be identical to that of its enantiomer, (1R,3S)-3-Aminocyclopentanol hydrochloride. This principle allows for a reliable, data-driven approach to its structural confirmation.
Comparative NMR Data Analysis
To illustrate the power of NMR in distinguishing between stereoisomers, the expected ¹H and ¹³C NMR data for this compound are compared with the data for its cis-stereoisomer, (1S,3S)-3-Aminocyclopentanol hydrochloride. The formation of the hydrochloride salt from the free amine leads to predictable downfield shifts in the NMR spectrum for protons and carbons near the newly formed ammonium group.
Table 1: Comparative ¹H NMR Data (Expected Values)
| Proton | (1S,3R)-3-Aminocyclopentanol HCl (trans) | (1S,3S)-3-Aminocyclopentanol HCl (cis) | Key Differentiation Points |
| H1 (CH-OH) | ~4.2 - 4.4 ppm | ~4.0 - 4.2 ppm | The chemical shift of the proton attached to the carbon bearing the hydroxyl group can differ based on the relative stereochemistry. |
| H3 (CH-NH₃⁺) | ~3.4 - 3.6 ppm | ~3.2 - 3.4 ppm | The proton on the carbon with the amino group will also show a shift difference between the trans and cis isomers. |
| Cyclopentyl H | ~1.5 - 2.2 ppm | ~1.4 - 2.1 ppm | Overlapping multiplets for the remaining cyclopentyl protons. The pattern and exact shifts will be distinct for each isomer. |
| NH₃⁺ | Broad singlet, variable | Broad singlet, variable | The chemical shift of the ammonium protons is highly dependent on solvent and concentration. |
| OH | Broad singlet, variable | Broad singlet, variable | The hydroxyl proton signal is also variable and may exchange with solvent protons. |
Table 2: Comparative ¹³C NMR Data (Expected Values)
| Carbon | (1S,3R)-3-Aminocyclopentanol HCl (trans) | (1S,3S)-3-Aminocyclopentanol HCl (cis) | Key Differentiation Points |
| C1 (CH-OH) | ~75 - 78 ppm | ~72 - 75 ppm | The chemical shift of the carbon attached to the hydroxyl group is a sensitive indicator of the stereochemical environment. |
| C3 (CH-NH₃⁺) | ~52 - 55 ppm | ~50 - 53 ppm | The carbon bearing the amino group will also exhibit a distinct chemical shift. |
| Cyclopentyl C | ~25 - 45 ppm | ~24 - 43 ppm | The remaining cyclopentyl carbons will show subtle but measurable differences in their chemical shifts. |
Experimental Protocols
The following provides a general methodology for acquiring the NMR data necessary for the structural validation of this compound.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the analyte in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH₃⁺ and OH).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques may be necessary if residual solvent signals obscure analyte peaks.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks and confirm the connectivity of the cyclopentane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To observe long-range proton-carbon correlations, which can further confirm the overall structure.
-
Workflow for Structural Validation
The process of validating the structure of this compound using NMR is a systematic workflow.
Caption: A flowchart illustrating the key steps in the validation of the this compound structure using NMR spectroscopy.
Logical Relationship of Stereoisomers
The relationship between the different stereoisomers of 3-aminocyclopentanol is crucial for understanding the nuances of their characterization.
Caption: A diagram showing the stereoisomeric relationships between the different forms of 3-aminocyclopentanol.
A Comparative Guide to Chiral Building Blocks: Alternatives to (1S,3R)-3-Aminocyclopentanol Hydrochloride
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of a drug candidate. (1S,3R)-3-Aminocyclopentanol hydrochloride is a valuable chiral synthon, prized for its stereochemically defined bifunctional nature. However, a thorough understanding of its alternatives is essential for optimizing lead compounds and exploring novel chemical space. This guide provides an objective comparison of alternative chiral building blocks to this compound, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Stereoisomers of 3-Aminocyclopentanol: A Case Study in HIV Integrase Inhibitors
The four stereoisomers of 3-aminocyclopentanol—(1S,3R), (1R,3S), (1S,3S), and (1R,3R)—represent the most direct alternatives to the parent compound. The seemingly subtle difference in the spatial arrangement of the amino and hydroxyl groups can have a significant impact on the biological activity of the final drug molecule. This is vividly illustrated in the development of HIV-1 integrase inhibitors.
A study by researchers at Gilead Sciences synthesized two enantiomeric HIV-1 integrase inhibitors, one incorporating (1S,2S)-trans-2-aminocyclopentanol and the other its (1R,2R) enantiomer. While this specific building block differs slightly from (1S,3R)-3-aminocyclopentanol, the principle of stereoisomeric comparison is directly applicable. The study revealed a notable difference in their anti-HIV-1 activity.
| Compound | Chiral Building Block | Anti-HIV-1 EC50 (nM)[1] | Anti-HIV-1 EC90 (nM)[1] |
| 3 | (1S,2S)-(+)-trans-2-Aminocyclopentanol | 25 | Not Reported |
| 4 | (1R,2R)-(-)-trans-2-Aminocyclopentanol | 41 | Not Reported |
EC50: Half-maximal effective concentration. EC90: 90% effective concentration.
The data clearly indicates that the inhibitor synthesized with the (1S,2S)-enantiomer exhibited greater potency against HIV-1 in cell culture than its (1R,2R)-counterpart.[1] Molecular modeling studies suggest that this difference in activity arises from the distinct spatial orientation of the cyclopentyl carboxamide moiety within the HIV-1 integrase active site, leading to different interactions with key amino acid residues like Tyr143.[1] This underscores the critical importance of selecting the correct stereoisomer of the aminocyclopentanol building block to achieve optimal biological activity.
Carbocyclic Nucleosides: A Prominent Class of Alternatives
Carbocyclic nucleosides, in which the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring, represent a significant class of antiviral drugs.[2] This structural modification imparts greater metabolic stability by removing the labile glycosidic bond.[2] Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV, is a prime example of a drug synthesized from a chiral aminocyclopentene methanol building block.
The synthesis of Abacavir highlights the use of a chiral cyclopentene-based building block, which can be considered a functional alternative to saturated aminocyclopentanols for the construction of certain classes of therapeutic agents.
Bioisosteres of the Cyclopentane Ring: Expanding Chemical Diversity
In medicinal chemistry, bioisosterism refers to the substitution of a chemical group with another that has similar physical or chemical properties, with the aim of improving the drug's therapeutic profile.[3] Several research groups have explored bioisosteric replacements for the cyclopentane ring to enhance properties such as solubility, metabolic stability, and novelty for intellectual property.
Promising bioisosteres for the cyclopentane scaffold include:
-
Bicyclo[1.1.1]pentanes (BCPs): These rigid, three-dimensional structures can mimic the spatial arrangement of substituents on a cyclopentane ring while offering improved metabolic stability and physicochemical properties.[4][5]
-
Other Small Aliphatic Rings: Cyclopropanes, cyclobutanes, oxetanes, and azetidines have been increasingly used as bioisosteres for various functional groups and ring systems, including cyclopentane, to modulate lipophilicity and conformational rigidity.[6]
Experimental Protocols
MAGI Cell-Based Anti-HIV-1 Assay
This protocol is a representative method for determining the anti-HIV-1 activity of compounds, similar to the one used to generate the data in the comparative table above. The MAGI (Multinuclear Activation of a Galactosidase Indicator) assay utilizes HeLa cells engineered to express CD4 and an HIV-1 LTR-driven β-galactosidase reporter gene.
Materials:
-
HeLa-CD4-LTR-β-gal (MAGI) cells
-
HIV-1 NL4-3 virus stock
-
Complete DMEM medium (supplemented with 10% FBS, penicillin, and streptomycin)
-
Test compounds
-
X-Gal staining solution
Procedure:
-
Cell Seeding: Seed MAGI cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete DMEM.
-
Infection: On the day of infection, remove the culture medium from the cells and add the diluted test compounds. Immediately after, add a pre-titered amount of HIV-1 NL4-3 virus to each well. Include control wells with virus only (no compound) and cells only (no virus).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48 hours.
-
Staining: After incubation, fix the cells with a solution of 1% formaldehyde and 0.2% glutaraldehyde in PBS. After washing, stain the cells with an X-Gal solution.
-
Quantification: Blue-stained cells, indicating HIV-1 LTR-driven β-galactosidase expression, are counted under a microscope. The EC50 value is calculated as the compound concentration that inhibits the number of blue cells by 50% compared to the virus control.[7][8][9]
Synthesis of Abacavir
The following is a representative synthetic route for Abacavir, a carbocyclic nucleoside analog.
Step 1: Coupling of the purine base with the chiral cyclopentene intermediate
A solution of 2-amino-6-chloro-5-formamido-pyrimidine in a suitable solvent (e.g., ethanol) is treated with (1S,4R)-4-amino-2-cyclopentene-1-methanol and a base (e.g., triethylamine). The reaction mixture is heated to reflux to afford the coupled product.[4][5]
Step 2: Cyclization to form the purine ring
The intermediate from Step 1 is treated with diethoxymethyl acetate or triethyl orthoformate and heated to effect cyclization to the purine ring system.[4]
Step 3: Amination with cyclopropylamine
The 6-chloro-purine derivative is then reacted with cyclopropylamine in a suitable solvent (e.g., n-butanol) at elevated temperature to introduce the cyclopropylamino group at the 6-position of the purine ring.[4][10]
Step 4: Deprotection
If any protecting groups were used on the amino or hydroxyl functionalities during the synthesis, they are removed in the final step to yield Abacavir.[6][11]
Mandatory Visualization
Caption: HIV Integrase Inhibition Pathway.
Caption: Experimental Workflow for Drug Discovery.
Conclusion
While this compound remains a highly valuable and versatile chiral building block, a comprehensive drug discovery program should consider the potential advantages offered by its stereoisomers and other structural alternatives. The case study of HIV integrase inhibitors demonstrates that the choice of stereoisomer can significantly impact biological activity. Furthermore, exploring carbocyclic nucleosides and bioisosteres of the cyclopentane ring can lead to the discovery of novel drug candidates with improved properties. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these alternative building blocks in the quest for new and more effective therapeutics.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Page loading... [guidechem.com]
- 6. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 7. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a MAGI-derived indicator cell line that detects the Nef enhancement of HIV-1 infectivity with high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Abacavir synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Pathways of Ibuprofen: The Boots vs. BHC Process
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of pain management and fever reduction.[1] Its synthesis has evolved significantly since its initial development by the Boots Company in the 1960s. This guide provides a detailed comparison of the original Boots synthesis and the more modern, greener Boots-Hoechst-Celanese (BHC) process. The analysis focuses on yield, cost-related factors, and environmental impact, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Pathways
The BHC process represents a significant advancement in green chemistry over the traditional Boots method. It streamlines the synthesis from six to just three steps, substantially improving the atom economy—a key metric of how efficiently reactants are converted into the final product.[1][2][3] This efficiency gain has profound implications for both the cost-effectiveness and the environmental footprint of ibuprofen production.[4]
| Metric | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) | Significance |
| Number of Steps | 6[4][5] | 3[4][5] | Fewer steps reduce capital costs, energy consumption, and processing time.[4] |
| Overall Yield | ~40%[1] | ~77-80%[1][6] | Higher yield translates directly to greater output from the same amount of starting material. |
| Atom Economy | 40%[1][3][6] | 77% (up to 99% with byproduct recovery)[1][3][6] | Higher atom economy signifies a more efficient process that incorporates more of the reactants into the final product, generating less waste. |
| Key Reagents | Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine[1] | Acetic Anhydride, Hydrogen, Carbon Monoxide[1] | The BHC process utilizes catalytic reagents that can often be recovered and reused. |
| Catalyst(s) | Aluminum Trichloride (AlCl₃)[1] | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[1] | The BHC process uses catalysts that are more efficient and can be recycled with over 99.9% efficiency.[3] |
| Waste Products | Large amounts of aluminum trichloride hydrate and other inorganic salts.[1][5] | Acetic acid (recoverable and reusable).[1][5] | The BHC process virtually eliminates the generation of large volumes of aqueous salt wastes.[3] |
Experimental Protocols & Methodologies
The two synthetic routes begin with the same starting material, isobutylbenzene, but diverge significantly in their subsequent chemical transformations.
The Boots Process (6 Steps)
The original Boots synthesis is a six-step process characterized by the use of stoichiometric reagents, which contributes to its low atom economy and significant waste generation.[1][2][7]
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride or acetic anhydride using an aluminum trichloride catalyst to form 4'-isobutylacetophenone.[1][6]
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens reaction to form an α,β-epoxy ester.[1][6]
-
Hydrolysis & Decarboxylation: The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.[1][6]
-
Oxime Formation: The aldehyde reacts with hydroxylamine, forming an aldoxime.[1][6]
-
Nitrile Formation: The aldoxime is dehydrated, typically with a reagent like acetic anhydride, to form a nitrile.[1][6]
-
Hydrolysis: Finally, the nitrile is hydrolyzed to produce the carboxylic acid, ibuprofen.[1]
The BHC "Green" Process (3 Steps)
Developed by the Boots-Hoechst-Celanese (BHC) company, this streamlined, three-step synthesis is a prime example of green chemistry, maximizing atom economy and minimizing waste.[2][6]
-
Friedel-Crafts Acylation: Isobutylbenzene undergoes acylation with acetic anhydride. This method uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused.[1][3]
-
Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[1][6]
-
Carbonylation: The alcohol is directly carbonylated using carbon monoxide with a palladium catalyst to form ibuprofen.[1][6] The acetic acid produced as a byproduct in the first step can be recovered, bringing the atom economy to a near-perfect 99%.[3]
Visualizing the Pathways and Mechanism of Action
Synthetic Pathway Comparison
The following diagram illustrates the stark contrast between the lengthy, multi-stage Boots process and the efficient, three-step BHC synthesis.
References
A Comparative Guide to the Resolution of 3-Aminocyclopentanol Isomers via Diastereomeric Salt Formation
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure isomers of 3-aminocyclopentanol are crucial building blocks in the synthesis of a variety of pharmaceutical compounds. The stereochemistry of these isomers can significantly influence the pharmacological activity and safety profile of the final drug product. Consequently, the efficient resolution of racemic 3-aminocyclopentanol is a critical step in drug development. This guide provides an objective comparison of diastereomeric salt formation as a primary method for this resolution, offering supporting data, detailed experimental protocols, and a comparison with alternative methods.
Diastereomeric Salt Formation vs. Enzymatic Resolution
The two primary methods for the chiral resolution of 3-aminocyclopentanol are classical diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric salt formation is a widely used and often cost-effective method that relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[1] This technique is scalable and can provide high enantiomeric purity, often after a single crystallization.
Enzymatic kinetic resolution , on the other hand, utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[1][2] This method can offer very high enantioselectivity under mild conditions but is often limited to a theoretical maximum yield of 50% for the desired enantiomer without an additional racemization step for the unwanted enantiomer.[3]
| Feature | Diastereomeric Salt Formation | Enzymatic Kinetic Resolution |
| Principle | Differential solubility of diastereomeric salts | Stereoselective enzymatic reaction |
| Resolving Agent | Chiral acid (e.g., tartaric acid derivatives, mandelic acid) | Enzyme (e.g., lipase) |
| Theoretical Max. Yield | 100% (with racemization and recycling of the unwanted enantiomer) | 50% (without racemization)[3] |
| Key Advantages | Scalability, cost-effectiveness, potential for high purity | High enantioselectivity, mild reaction conditions |
| Key Disadvantages | Requires screening of resolving agents and solvents, may require multiple recrystallizations | Limited to 50% yield, enzyme cost and stability can be a factor |
Comparison of Chiral Resolving Agents for 3-Aminocyclopentanol
The success of diastereomeric salt formation is highly dependent on the choice of the chiral resolving agent. While specific comparative data for the resolution of 3-aminocyclopentanol with a wide range of resolving agents is not extensively available in the public domain, data from the resolution of the structurally similar cis/trans-3-aminocyclohexanol and general principles of amine resolution can provide valuable insights. Commonly employed and effective resolving agents for amines include tartaric acid and its derivatives, and mandelic acid.[4]
| Resolving Agent | Target Isomer | Solvent | Reported Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |
| (R)-Mandelic Acid | (1S,3S)-3-Aminocyclohexanol | Not Specified | High | >99% | Not Specified | [4] |
| L-(+)-Tartaric Acid | General Amines | Methanol/Ethanol | Varies | Varies | Varies | [1] |
| D-(-)-Dibenzoyltartaric Acid | General Amines | Methanol/Ethanol | Varies | Varies | Varies | [1] |
Note: The data for 3-aminocyclohexanol is presented as an indication of the potential effectiveness of these resolving agents for the analogous 3-aminocyclopentanol.
Experimental Workflow and Protocols
The general workflow for the resolution of 3-aminocyclopentanol via diastereomeric salt formation is a straightforward process involving salt formation, fractional crystallization, and liberation of the free amine.
Detailed Experimental Protocol: Resolution of racemic cis-3-Aminocyclopentanol with L-(+)-Tartaric Acid
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Racemic cis-3-aminocyclopentanol
-
L-(+)-Tartaric acid
-
Methanol (or other suitable solvent)
-
2 M Sodium hydroxide solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve racemic cis-3-aminocyclopentanol (1.0 equivalent) in a minimum amount of warm methanol in a flask.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 equivalent) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Dissolve the collected diastereomeric salt in water.
-
Add 2 M sodium hydroxide solution dropwise while stirring until the solution is basic (pH > 10).
-
Extract the liberated free amine with diethyl ether (3 x volume).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched cis-3-aminocyclopentanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
-
If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent before the liberation of the free amine.
-
Conclusion
Diastereomeric salt formation is a robust and scalable method for the resolution of 3-aminocyclopentanol isomers, offering a practical approach to obtaining enantiomerically pure material crucial for pharmaceutical development. While enzymatic resolution presents a valuable alternative with high selectivity, the classical crystallization method often provides a more economically viable and scalable solution. The selection of the appropriate chiral resolving agent and crystallization solvent is paramount for a successful resolution, and screening of various candidates is highly recommended to optimize the yield and enantiomeric purity of the desired 3-aminocyclopentanol isomer.
References
Safety Operating Guide
Proper Disposal of (1S,3R)-3-Aminocyclopentanol Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (1S,3R)-3-Aminocyclopentanol hydrochloride (CAS No. 1279032-31-3), a crucial intermediate in pharmaceutical research and organic synthesis.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and maintaining environmental compliance. The information presented is based on available safety data for the (1R,3S) enantiomer, which is expected to have identical disposal requirements.
I. Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its potential hazards. The compound is associated with the following GHS hazard classifications:
The signal word for this chemical is "Warning".[3]
II. Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound, which are pertinent to its safe handling and disposal.
| Property | Value |
| CAS Number | 1279032-31-3 |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol [5] |
| Appearance | Solid |
| Melting Point | 93-96°C[3] |
| Storage Temperature | Room Temperature, under inert atmosphere[3][6] |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[7] This ensures that the chemical waste is managed in an environmentally sound and compliant manner.
A. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment:
-
Gloves: Wear compatible chemical-resistant gloves.[8]
-
Eye Protection: Use safety glasses or goggles.[8]
-
Lab Coat: A standard laboratory coat should be worn.[8]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[8]
B. Waste Collection and Storage
-
Containerization: Collect waste this compound in a designated, properly labeled, and compatible waste container. The container must be kept tightly closed when not in use.[7]
-
Segregation: Do not mix this waste with other incompatible materials. It should be stored separately from strong oxidizing agents and strong acids.
-
Storage Location: Store the waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation. The storage area should be cool and dry.[7]
C. Spill Response
In the event of a spill:
-
Ventilation: Ensure adequate ventilation in the area.[8]
-
Containment: Prevent the further spread of the solid material.
-
Collection: Carefully sweep up the spilled solid, avoiding dust formation.
-
Packaging: Place the collected material and any contaminated cleaning supplies into a suitable, sealable, and properly labeled container for hazardous waste.
-
Disposal: The container with the collected spill material must be disposed of as hazardous chemical waste through a licensed contractor.
D. Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste container.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Cas 1279032-31-3,(1R,3S)-3-AMinocyclopentanol hydrochloride | lookchem [lookchem.com]
- 2. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1279032-31-3|(1R,3S)-3-Aminocyclopentanol hydrochloride|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
